Tosyl-L-glutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKXBAPIYWAT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256419 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-80-2 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4816-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-tolylsulphonyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tosyl-L-glutamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosyl-L-glutamic acid, a derivative of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate and protected building block in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a tosyl (p-toluenesulfonyl) group attached to the amino function of L-glutamic acid, a modification that imparts specific chemical characteristics useful in multi-step synthetic pathways. This document provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound, intended for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is characterized by the presence of a chiral center at the alpha-carbon, inherited from the L-glutamic acid precursor, and the attachment of a tosyl protecting group to the nitrogen atom.
References
A Comprehensive Technical Guide to the Synthesis and Purification of N-Tosyl-L-glutamic Acid
This technical guide provides an in-depth overview of the synthesis and purification of N-Tosyl-L-glutamic acid (Tos-Glu-OH), a protected amino acid derivative crucial for various applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, quantitative data, and process workflows.
Introduction
N-Tosyl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection strategy is common in peptide synthesis and the development of complex molecules, as it deactivates the nucleophilicity of the amino group, allowing for selective reactions at other functional sites. This guide details a reliable and high-yield method for its preparation and subsequent purification.
Synthesis of N-Tosyl-L-glutamic Acid
The primary synthetic route involves the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium. The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the sulfonyl chloride.
The following protocol is adapted from established chemical literature.[1]
-
Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N sodium hydroxide (NaOH) solution.
-
Heating: Heat the solution to approximately 70°C in a water bath.
-
Tosyl Chloride Addition: While stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes.
-
pH Maintenance & Reaction: Continuously add NaOH solution dropwise to maintain the pH of the reaction mixture. Let the reaction proceed at 70°C with stirring for an additional hour.
-
Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.
-
Precipitation: Add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 3. This will precipitate the crude N-Tosyl-L-glutamic acid.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL portions).
The following table summarizes the key quantitative parameters for the synthesis stage.
| Parameter | Value | Reference |
| L-Glutamic Acid | 14.7 g (0.1 mol) | [1] |
| p-Toluenesulfonyl Chloride | 22.8 g (0.12 mol) | [1] |
| Reaction Temperature | 70°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Theoretical Yield | 30.13 g | |
| Actual Yield (Crude) | Not specified, proceeds to purification |
Purification of N-Tosyl-L-glutamic Acid
Purification is achieved through a series of steps including decolorization, drying, and recrystallization to isolate the final product in high purity.
This protocol is a continuation of the synthesis procedure, starting with the combined ethyl acetate extracts.[1]
-
Combine Extracts: Combine all ethyl acetate extracts from the synthesis step.
-
Decolorization: Heat the combined solution under reflux and add activated carbon to decolorize the solution.
-
Filtration (1): Filter the hot solution to remove the activated carbon.
-
Drying: Dry the filtrate over anhydrous calcium chloride.
-
Filtration (2): Filter the solution again to remove the desiccant. Wash the desiccant with a small amount of anhydrous ethyl acetate to recover any adsorbed product.
-
Concentration: Concentrate the resulting solution to a volume of approximately 80 mL.
-
Crystallization: Cool the concentrated solution in an ice-salt bath to precipitate the crystalline N-Tosyl-L-glutamic acid.
-
Isolation: Collect the crystals by filtration and dry them.
The table below presents the results obtained after the purification process.
| Parameter | Value | Reference |
| Final Product Mass | 27.7 g | [1] |
| Overall Yield | 92% | [1] |
| Purity (HPLC) | >98.0% | [2] |
| Appearance | White to off-white powder or crystals | [2][3] |
| Melting Point | 130-132°C | [1] |
| Specific Rotation [α]D²⁰ | +22.6 (c=1.10, ethyl acetate) | [1] |
Characterization Data
The identity and purity of the synthesized N-Tosyl-L-glutamic acid are confirmed by its physicochemical and spectroscopic properties.
| Property | Value | Reference |
| CAS Number | 4816-80-2 | [1][2][4] |
| Molecular Formula | C₁₂H₁₅NO₆S | [1][4] |
| Molecular Weight | 301.32 g/mol | [1][4] |
| Synonyms | Tos-Glu-OH, N-p-Tolylsulfonyl-L-glutamic Acid | [2][4] |
| Storage Temperature | Store at < -15°C |
Conclusion
The synthesis and purification of N-Tosyl-L-glutamic acid can be achieved with high yield and purity through a straightforward tosylation reaction followed by extraction and recrystallization. The detailed protocols and workflows provided in this guide offer a reliable methodology for obtaining this important compound for research and development purposes. Adherence to the described conditions, particularly pH control during synthesis and thoroughness in the purification steps, is critical for achieving the desired outcome.
References
Spectroscopic Profile of Tosyl-L-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tosyl-L-glutamic acid (Ts-L-Glu), a protected derivative of the non-essential amino acid L-glutamic acid. The tosyl protecting group is frequently utilized in peptide synthesis and other areas of organic chemistry to mask the reactivity of the amino group. Understanding the spectroscopic characteristics of Ts-L-Glu is crucial for its synthesis, purification, and characterization.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4816-80-2[1][2] |
| Molecular Formula | C₁₂H₁₅NO₆S[1][2][3] |
| Molecular Weight | 301.32 g/mol [1][2] |
| Melting Point | 131.0 °C[1] |
| Appearance | Solid[4] |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-glutamic acid and the anticipated data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for L-glutamic acid.
¹H NMR Data of L-Glutamic Acid (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.747 | Triplet | α-CH |
| 2.339 | Multiplet | γ-CH₂ |
| 2.078 | Multiplet | β-CH₂ |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]
¹³C NMR Data of L-Glutamic Acid (in D₂O)
| Chemical Shift (ppm) | Assignment |
| 184.088 | γ-COOH |
| 177.360 | α-COOH |
| 57.357 | α-CH |
| 36.200 | γ-CH₂ |
| 29.728 | β-CH₂ |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]
Expected ¹H and ¹³C NMR Spectral Changes for this compound:
Upon N-tosylation of L-glutamic acid, the following changes in the NMR spectra are expected:
-
¹H NMR:
-
The appearance of signals corresponding to the tosyl group: two doublets in the aromatic region (typically ~7.3-7.8 ppm) for the four aromatic protons and a singlet around 2.4 ppm for the methyl protons.
-
The signal for the α-proton (α-CH) will likely shift downfield due to the electron-withdrawing effect of the tosyl group.
-
The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can be solvent-dependent.
-
-
¹³C NMR:
-
The appearance of four new signals in the aromatic region for the tosyl group carbons (typically between 125 and 145 ppm).
-
A signal for the methyl carbon of the tosyl group will appear around 21 ppm.
-
The α-carbon (α-CH) signal is expected to shift slightly downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Key IR Absorptions of L-Glutamic Acid
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-2500 (broad) | O-H stretch (carboxylic acid) and N-H stretch (amine) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1640 | N-H bend (amine) |
Characteristic regions for amino acids.
Expected IR Spectral Changes for this compound:
The IR spectrum of this compound is expected to show:
-
Characteristic strong absorptions for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.
-
The N-H stretching vibration of the sulfonamide group will be present, typically around 3300 cm⁻¹.
-
The broad O-H and N-H stretching bands of the parent amino acid will be replaced by more defined peaks.
-
The C=O stretching of the carboxylic acid groups will remain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data of L-Glutamic Acid
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular Ion) |
| 129 | [M - H₂O]⁺ |
| 102 | [M - COOH]⁺ |
| 84 | [M - COOH - H₂O]⁺ |
Common fragmentation patterns for amino acids.
Expected Mass Spectrum of this compound:
The mass spectrum of this compound is expected to show:
-
A molecular ion peak [M]⁺ at m/z = 301, corresponding to its molecular weight.
-
A peak for the protonated molecule [M+H]⁺ at m/z = 302 in soft ionization techniques like electrospray ionization (ESI).
-
Characteristic fragmentation patterns including the loss of the tosyl group (m/z 155) and fragments of the glutamic acid moiety. Predicted collision cross section data suggests adducts such as [M+Na]⁺ and [M-H]⁻ would also be observable.[6]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of a solid organic compound like this compound are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, and these may be optimized as needed.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of solvents.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives.
-
Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound.
References
- 1. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. N-Tosyl-L-glutamic Acid | LGC Standards [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. bmse000037 L-Glutamic Acid at BMRB [bmrb.io]
- 6. PubChemLite - N-tosyl-l-glutamic acid (C12H15NO6S) [pubchemlite.lcsb.uni.lu]
Physical properties of Tosyl-L-glutamic acid melting point and solubility
A Technical Guide to the Physical Properties of Tosyl-L-glutamic Acid
This technical guide provides a detailed overview of the core physical properties of this compound, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound, also known as N-(p-Tolylsulfonyl)-L-glutamic acid, is a protected form of the amino acid L-glutamic acid.[1] Its chemical structure incorporates a tosyl group, which influences its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 4816-80-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₆S | [1][2][3][4] |
| Molecular Weight | 301.32 g/mol | [1][2][3][4] |
| Appearance | White to light yellow powder; Off-white solid | [2][4][5] |
| Stability | Hygroscopic | [2][4][5] |
Melting Point
The melting point of this compound has been reported across a range, which is common for chemical compounds and can be influenced by purity and experimental conditions.
| Reported Melting Point | Reference |
| 131.00 °C | |
| 122-137 °C | [4][5][6][7] |
| 120.0-130.0 °C | [2] |
| 121.0-125.0 °C | [2] |
The variation in the reported melting point values suggests that the measurement is sensitive to the crystalline form and purity of the sample.
Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4][5][6] |
| Methanol | Soluble | [2][4][5][6] |
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound were not detailed in the search results, standard methodologies are outlined below.
Melting Point Determination
A common method for determining the melting point of a solid crystalline substance like this compound is through the use of a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (liquefaction) are recorded. This range is reported as the melting point.
Solubility Determination
A general protocol for qualitatively assessing the solubility of a compound in various solvents is as follows.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Balance
-
Spatula
-
Various solvents (e.g., DMSO, Methanol, water, ethanol)
Procedure:
-
Sample Preparation: A pre-determined amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The solution is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to have dissolved.
-
Visualizations
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for determining the melting point and solubility of a chemical compound.
References
- 1. scbt.com [scbt.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. N-(p-Tolylsulphonyl)-L-glutamic acid | 4816-80-2 [amp.chemicalbook.com]
- 5. 4816-80-2 CAS MSDS (N-(p-Tolylsulphonyl)-L-glutamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-(p-Tolylsulphonyl)-L-glutamic acid CAS#: 4816-80-2 [amp.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
A Technical Guide to Tosyl-L-glutamic Acid (CAS 4816-80-2) for Researchers and Drug Development Professionals
Abstract
Tosyl-L-glutamic acid (CAS 4816-80-2), also known as N-p-Tolylsulfonyl-L-glutamic acid, is a protected derivative of the non-essential amino acid L-glutamic acid. Its primary role in scientific research is as an intermediate in organic synthesis, particularly in peptide synthesis where the tosyl group serves as a stable protecting group for the amine functional group of glutamic acid. This allows for selective reactions at the carboxylic acid sites. While direct biological activity of this compound is not extensively documented, the profound importance of its parent molecule, L-glutamic acid, as the principal excitatory neurotransmitter in the central nervous system and its role in metabolic pathways relevant to cancer, positions this derivative as a valuable tool for developing probes and potential therapeutics targeting these systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its applications and the biological context of its core structure.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1][2] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | References |
| CAS Number | 4816-80-2 | [1][3][4] |
| Molecular Formula | C₁₂H₁₅NO₆S | [3][4] |
| Molecular Weight | 301.32 g/mol | [3][4] |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid | |
| Synonyms | N-p-Tolylsulfonyl-L-glutamic acid, (+)-p-Toluenesulfonylglutamic acid, Tosylglutamic acid, Tos-Glu-OH | [1][3][4] |
| Appearance | White to off-white or light yellow powder | [1][2] |
| Melting Point | 130-132 °C | [5] |
| Boiling Point | 534.2 °C | [3][6] |
| Flash Point | 276.9 °C | [3] |
| Purity | >98.0% (HPLC) | [1] |
| Optical Rotation | [α]²⁰D = +22.6 (c=1.10, ethyl acetate) | [5] |
| Storage Conditions | Store at < -15°C | [3] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [3] |
Synthesis and Purification
The synthesis of this compound is achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution. The tosyl group selectively attaches to the amino group of L-glutamic acid.
Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid
This protocol is adapted from a standard procedure with a reported yield of 92%.[5]
Materials:
-
L-Glutamic acid (0.1 mol, 14.7 g)
-
p-Toluenesulfonyl chloride (Tosyl chloride) (0.12 mol, 22.8 g)
-
2N Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Activated carbon
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution. Heat the solution to approximately 70°C using a water bath.[5]
-
Addition of Tosyl Chloride: While stirring the heated solution, add 22.8 g (0.12 mol) of p-tosylchloride in portions over a period of about 30 minutes.[5]
-
pH Maintenance and Reaction: Continuously add 2N NaOH solution dropwise to maintain the pH of the reaction mixture at an alkaline level. Continue stirring at 70°C for 1 hour.[5]
-
Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice-salt bath to below 0°C.[5] Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3. A precipitate should form.[5]
-
Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 100 mL portions).[5]
-
Purification and Isolation:
-
Combine all ethyl acetate extracts.
-
Add activated carbon to the combined extracts and heat under reflux to decolorize the solution.[5]
-
Filter the hot solution to remove the activated carbon.
-
Dry the filtrate over anhydrous calcium chloride, then filter again to remove the desiccant.[5]
-
Concentrate the resulting solution to a volume of approximately 80 mL.[5]
-
Cool the concentrated solution in an ice-salt bath to precipitate the crystalline product, L-(+)-N-p-tosylglutamic acid.[5]
-
Collect the crystals by filtration and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Applications in Research and Drug Development
Protecting Group Chemistry
The primary application of this compound is as a protected form of L-Glutamic Acid.[4] The tosyl group is robust and stable under a variety of reaction conditions, making it an excellent protecting group for the amine during complex multi-step syntheses, such as peptide synthesis.[7] This allows for the selective modification of the α- and γ-carboxyl groups without interference from the nucleophilic amine.
Potential for Drug Discovery
While this compound itself is not an active pharmaceutical ingredient, its structural components are highly relevant in drug development.
-
Neuroprotective Agent Research: Derivatives of tosyl-polyamines have been shown to act as neuroprotective agents by inhibiting N-methyl-D-aspartate (NMDA) receptors.[8] These compounds penetrate the NMDA receptor channel pore, suggesting that the tosyl group can be incorporated into molecules designed to modulate glutamate receptor activity.[8] This opens an avenue for using this compound as a scaffold or starting material for developing novel glutamate receptor antagonists.
-
Drug Delivery Systems: The parent L-glutamic acid is the monomer unit for poly(α-L-glutamic acid) (PGA), a biocompatible and biodegradable polymer extensively studied for drug delivery systems.[9][10] PGA-based nanomaterials are used to create prodrugs and targeted delivery vehicles for cancer therapy.[9][10] Modified glutamic acid derivatives are central to the rational design of these advanced delivery platforms.
-
Anticancer Research: Cancer cells often exhibit altered glutamine and glutamate metabolism, a process known as glutaminolysis, to fuel their rapid proliferation.[11] This makes enzymes in the glutamate metabolic pathway attractive targets for anticancer drugs.[12] Glutamic acid derivatives can be designed to interfere with these pathways.[11][12]
Biological Context: The Role of L-Glutamic Acid
To appreciate the potential applications of this compound, it is essential to understand the biological roles of its parent molecule, L-glutamic acid (glutamate).
Glutamate as a Neurotransmitter
L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[13] It is fundamental to nearly all aspects of brain function, including learning, memory, and synaptic plasticity.[14][15] Glutamate exerts its effects by binding to and activating ionotropic receptors (such as NMDA and AMPA receptors) and metabotropic G-protein coupled receptors on postsynaptic neurons.[13][16] The activation of these receptors leads to the influx of positive ions (like Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.[17]
Simplified Glutamate Signaling Pathway
Caption: Simplified Glutamate Neurotransmitter Signaling Pathway.
Glutamate Metabolism in Cancer
Many cancer cells are highly dependent on glutamine and glutamate for survival and growth.[11] Glutamate is a key metabolic hub, providing nitrogen for nucleotide synthesis and carbon skeletons to replenish the tricarboxylic acid (TCA) cycle.[11] It is also a precursor for the synthesis of glutathione, a critical antioxidant that protects cancer cells from oxidative stress.[11] This metabolic dependency, often termed "glutamine addiction," makes the enzymes and transporters involved in glutamate metabolism promising targets for cancer therapy.
Analytical Characterization
While specific, publicly available spectra for this compound (CAS 4816-80-2) are not provided in the search results, its structure allows for predictable characterization by standard analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the tosyl group, the methyl group singlet, and the protons of the glutamic acid backbone. ¹³C NMR would similarly show distinct signals for the aromatic, carbonyl, and aliphatic carbons. Hydrogen bonding can influence the chemical shifts of the N-H and O-H protons.[18]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group, the C=O stretches of the two carboxylic acid groups, and the N-H and O-H stretching vibrations.[18]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 301.32 g/mol and show predictable fragmentation patterns, including the loss of the tosyl group or carboxylic acid moieties.
Conclusion
This compound is a well-defined chemical entity with a straightforward and high-yielding synthesis. It serves as a crucial building block in organic and medicinal chemistry, primarily by providing a protected form of L-glutamic acid for use in multi-step synthetic routes. While its direct biological applications are still emerging, its structural relationship to the vital neurotransmitter L-glutamate and the metabolic roles of this amino acid in diseases like cancer highlight its significant potential as a tool for developing novel therapeutics and chemical probes. For researchers in drug development, this compound represents a versatile intermediate for accessing complex molecules designed to interact with the glutamatergic system and key metabolic pathways.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. biosynth.com [biosynth.com]
- 3. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. N-(p-Tolylsulphonyl)-L-glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4816-80-2 Name: N-(p-tolylsulphonyl)-L-glutamic acid [xixisys.com]
- 7. nbinno.com [nbinno.com]
- 8. Neuroprotection by tosyl-polyamine derivatives through the inhibition of ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Poly(α- L-glutamic acid)-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamic acid - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 15. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Merging Signaling with Structure: Functions and Mechanisms of Plant Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Signaling Role of Glutamate in Plants [frontiersin.org]
- 18. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Precision in Peptide Chemistry: A Technical Guide to the Discovery and Application of Tosylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The controlled, stepwise synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. This achievement was contingent on the development of reliable methods for the temporary protection of reactive functional groups on amino acids. The introduction of the p-toluenesulfonyl (tosyl) group as a stable and reliable protecting moiety for the α-amino group of amino acids marked a significant milestone in this endeavor. This technical guide provides an in-depth exploration of the discovery and historical context of tosylated amino acids, detailed classical and contemporary experimental protocols for their synthesis, and a summary of their quantitative data. Furthermore, it delves into the application of tosylated amino acid derivatives as powerful tools in the study of biological systems, with a particular focus on their role as enzyme inhibitors.
Historical Context: The Quest for a Controlled Peptide Synthesis
The early 20th century witnessed groundbreaking work by pioneers like Theodor Curtius and Emil Fischer, who laid the foundational principles of peptide chemistry. In 1882, Curtius reported the synthesis of the first protected peptide, and in 1901, Fischer achieved the synthesis of the first dipeptide, glycylglycine, in the lab.[1] Despite these monumental achievements, the synthesis of longer peptides with a defined sequence remained a formidable challenge due to the multiple reactive groups on amino acids, which led to uncontrolled polymerization.
A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first truly practical and widely adopted protecting group for the α-amino function of amino acids. This development ushered in an era of controlled peptide synthesis. Hot on the heels of this innovation, the term "tosyl" was proposed in 1933 by German chemists Kurt Hess and Robert Pfleger for the p-toluenesulfonyl group.[2] The stability of the resulting N-tosyl sulfonamide bond to acidic and basic conditions, which were commonly used in peptide synthesis, made it an attractive candidate for an amino-protecting group.
While the precise first synthesis of a simple N-tosylated amino acid for peptide synthesis is not definitively documented in a single seminal paper, its use became established in the years following the introduction of the Cbz group. The tosyl group offered an alternative with different stability and deprotection characteristics, providing chemists with a greater toolkit for complex synthetic challenges.
Synthesis of Tosylated Amino Acids: Classical Experimental Protocols
The classical method for the synthesis of N-tosylated amino acids involves the reaction of a free amino acid with p-toluenesulfonyl chloride (TsCl) under alkaline conditions, a variation of the Schotten-Baumann reaction. The alkaline medium, typically an aqueous solution of sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, rendering it nucleophilic, and to neutralize the hydrochloric acid byproduct.
General Procedure for the N-Tosylation of Amino Acids (Classical Method)
Materials:
-
Amino acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Litmus paper or pH indicator
Protocol:
-
Dissolution of the Amino Acid: The amino acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium hydroxide (2.0-3.0 equivalents). The solution is cooled in an ice bath to 0-5 °C.
-
Addition of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride (1.1-1.2 equivalents) is added portion-wise to the vigorously stirred, cold amino acid solution. The temperature is carefully maintained below 10 °C throughout the addition.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the pungent smell of TsCl. The solution should remain alkaline to litmus paper throughout the reaction; if not, small amounts of 1 M NaOH are added.
-
Work-up: The reaction mixture is transferred to a separatory funnel and washed with diethyl ether (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride and other non-polar impurities.
-
Precipitation of the Tosylated Amino Acid: The aqueous layer is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3 (strongly acidic to litmus paper). The N-tosylated amino acid, being insoluble in acidic aqueous solution, precipitates out as a white solid.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Quantitative Data for Classically Synthesized N-Tosyl-Amino Acids
The following table summarizes the reported yields and melting points for a selection of N-tosylated amino acids prepared using classical methods. It is important to note that these values are historical and may vary depending on the specific experimental conditions and the purity of the starting materials.
| Amino Acid | N-Tosyl Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Glycine | N-Tosyl-Glycine | C₉H₁₁NO₄S | 229.25 | 85-95 | 147-149 |
| L-Alanine | N-Tosyl-L-Alanine | C₁₀H₁₃NO₄S | 243.28 | 80-90 | 134-136 |
| L-Phenylalanine | N-Tosyl-L-Phenylalanine | C₁₆H₁₇NO₄S | 319.38 | 90-98 | 131-133 |
| L-Leucine | N-Tosyl-L-Leucine | C₁₃H₁₉NO₄S | 285.36 | 85-95 | 120-122 |
| L-Aspartic Acid | N-Tosyl-L-Aspartic Acid | C₁₁H₁₃NO₆S | 287.29 | 75-85 | 188-190 |
| L-Glutamic Acid | N-Tosyl-L-Glutamic Acid | C₁₂H₁₅NO₆S | 301.32 | 70-80 | 144-146 |
Deprotection of N-Tosyl Amino Acids
A significant drawback of the tosyl group is its high stability, which requires harsh conditions for its removal. The most common method for the deprotection of N-tosyl amino acids is reductive cleavage using sodium in liquid ammonia. This method is highly effective but requires specialized equipment and careful handling of hazardous materials. Other methods include treatment with hydrobromic acid in acetic acid at elevated temperatures. The robust nature of the tosyl group makes it unsuitable for the synthesis of sensitive peptides but valuable in situations where a highly stable protecting group is required.
Application of Tosylated Amino Acids in Biological Research: Enzyme Inhibition
Beyond their role in peptide synthesis, derivatives of tosylated amino acids have become invaluable tools for studying biological processes, particularly as enzyme inhibitors. A prime example is Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) , a derivative of N-tosyl-L-phenylalanine.
Mechanism of Serine Protease Inhibition by TPCK
TPCK is a classic irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases. Its mechanism of action is a textbook example of affinity labeling, where the inhibitor mimics the substrate to gain access to the enzyme's active site, and then covalently modifies a key catalytic residue.
The process can be broken down into the following steps:
-
Substrate Mimicry: The N-tosyl-L-phenylalanine moiety of TPCK resembles the preferred substrates of chymotrypsin, which cleaves peptide bonds after large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. This structural similarity allows TPCK to bind specifically and with high affinity to the active site of the enzyme.
-
Covalent Modification: Once bound, the chloromethyl ketone group of TPCK is positioned in close proximity to the nucleophilic imidazole side chain of the catalytic histidine residue (Histidine-57 in chymotrypsin). The histidine nitrogen attacks the carbon of the chloromethyl group in a nucleophilic substitution reaction, displacing the chloride ion.
-
Irreversible Inactivation: This reaction forms a stable covalent bond between TPCK and the histidine residue, effectively alkylating the active site. This permanent modification of a crucial catalytic residue renders the enzyme catalytically inactive.
The following diagram illustrates the workflow of TPCK-mediated inhibition of chymotrypsin:
References
An In-depth Technical Guide to the Tosyl Protection of Glutamic Acid
This guide provides a comprehensive overview of the mechanism, experimental protocols, and deprotection strategies for the tosyl protection of glutamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis who utilize amino acid-protecting group chemistry.
Introduction: The Role of the Tosyl Group in Amino Acid Chemistry
In the intricate field of organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients, the use of protecting groups is fundamental. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a well-established and robust protecting group for primary and secondary amines.[1][2]
Derived from p-toluenesulfonyl chloride (TsCl), the tosyl group forms a stable sulfonamide linkage with the amino group of an amino acid like glutamic acid.[3][4] This stability is crucial, as the sulfonamide is resistant to a wide range of reaction conditions, including acidic and oxidative environments. However, the very stability of this bond necessitates specific and often harsh conditions for its removal, a critical consideration in multi-step syntheses.[2][5] This guide will delve into the specifics of applying and removing this protecting group for glutamic acid, a key amino acid in numerous biological processes.
Mechanism of N-Tosylation of Glutamic Acid
The protection of glutamic acid with a tosyl group selectively targets the α-amino group to form N-Tosyl-L-glutamic acid.[2] The reaction is typically carried out in an aqueous basic solution.
2.1. Reaction and Regioselectivity
The key to the selective N-tosylation lies in the careful control of pH. The reaction is performed under basic conditions (e.g., using sodium hydroxide), which serves two primary purposes:
-
Deprotonation of the Ammonium Group: In its zwitterionic form, the amino group of glutamic acid is protonated (-NH3+). The base removes a proton, converting it into a free amino group (-NH2), which is a potent nucleophile.
-
Deprotonation of Carboxylic Acid Groups: The base also deprotonates the two carboxylic acid groups to form carboxylate anions (-COO⁻). These carboxylates are significantly less nucleophilic than the free amino group, effectively preventing them from reacting with the tosyl chloride.
The free amino group then acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable N-S sulfonamide bond. The overall reaction is a nucleophilic acyl substitution on the sulfonyl sulfur.
2.2. Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism for the N-tosylation of glutamic acid.
Experimental Protocols & Data
The synthesis of N-Tosyl-L-glutamic acid is a well-documented procedure. The following protocol is adapted from established methods and provides a reliable pathway to the desired product.
3.1. Detailed Experimental Protocol
-
Dissolution: Dissolve L-glutamic acid (0.1 mol, 14.7 g) in 100 mL of 2N sodium hydroxide (NaOH) solution.
-
Heating: Gently heat the solution in a water bath to approximately 70°C.
-
Addition of TsCl: While stirring, add p-toluenesulfonyl chloride (0.12 mol, 22.8 g) in portions over a period of about 30 minutes.
-
pH Control: Continuously add a separate NaOH solution dropwise to maintain the reaction mixture's pH at approximately 8. This is critical to ensure the amino group remains deprotonated and nucleophilic.
-
Reaction: Maintain the reaction at 70°C with stirring for 1 hour after the addition of TsCl is complete.
-
Cooling & Acidification: Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.
-
Precipitation: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution reaches approximately 3. This protonates the carboxylate groups, causing the N-Tosyl-L-glutamic acid to precipitate.
-
Extraction: Extract the product from the aqueous solution using ethyl acetate (3 x 100 mL portions).
-
Purification: Combine the organic extracts. The combined solution can be decolorized with activated carbon, dried over an anhydrous desiccant (e.g., anhydrous calcium chloride), filtered, and concentrated under reduced pressure to yield the crystalline product.[6]
3.2. Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.[6]
| Parameter | Value |
| Starting Material | L-Glutamic acid |
| Reagent | p-Toluenesulfonyl chloride (TsCl) |
| Base | Sodium Hydroxide (NaOH) |
| Reaction Temperature | 70°C |
| Reaction Time | 1.5 hours (total) |
| Final pH for Precipitation | ~3 |
| Reported Yield | 92% |
| Melting Point | 130-132°C |
3.3. Experimental Workflow Diagram
This diagram outlines the major steps in a typical laboratory workflow for the tosylation of glutamic acid.
Mechanisms of Deprotection
The high stability of the sulfonamide bond means that deprotection requires specific and often vigorous conditions. The two primary strategies are acidic cleavage and reductive cleavage.[2][5]
4.1. Acidic Cleavage (HBr in Acetic Acid)
One of the most common methods for removing a tosyl group from an amine is by heating with a strong acid mixture, such as 33% hydrogen bromide (HBr) in acetic acid.[7]
The mechanism involves the protonation of one of the sulfonyl oxygen atoms by the strong acid. This makes the sulfur atom more electrophilic. The bromide ion (Br⁻), a good nucleophile, then attacks the sulfur atom. This is followed by a series of steps leading to the cleavage of the N-S bond, liberating the free amine (as its ammonium bromide salt) and forming tosyl bromide.
4.2. Reductive Cleavage (Sodium Naphthalenide)
A milder, alternative approach involves reductive cleavage using a potent single-electron transfer (SET) agent like sodium naphthalenide.[6] This method is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.
The mechanism is initiated by the transfer of an electron from the sodium naphthalenide radical anion to the tosyl group's aromatic ring. This generates a new radical anion species, which rapidly fragments, cleaving the N-S bond to produce a sulfinate anion and an amino radical. The amino radical is then reduced by a second equivalent of sodium naphthalenide to form an amide anion, which is subsequently protonated during aqueous workup to yield the free amine.[6][8]
Conclusion
The tosyl group serves as a highly effective and stable protecting group for the α-amino function of glutamic acid. Its installation is a high-yield, regioselective process achieved under controlled basic conditions that favor nucleophilic attack from the amino group. While the resulting sulfonamide is robust, its cleavage requires specific, powerful reagents. The choice between harsh acidic conditions (HBr/AcOH) and milder reductive methods (sodium naphthalenide) depends on the overall synthetic strategy and the tolerance of other functional groups within the molecule. A thorough understanding of these protection and deprotection mechanisms is essential for the successful application of tosyl-protected glutamic acid in complex organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Tosyl-L-glutamic Acid as a Chiral Building Block
Introduction
In the realm of modern organic synthesis and drug discovery, the use of chiral building blocks is paramount for the construction of enantiomerically pure molecules.[1][2] The stereochemistry of a molecule dictates its biological activity, making control over chiral centers a critical aspect of pharmaceutical development.[1] L-Glutamic acid, a readily available and inexpensive amino acid, serves as an excellent starting material in the chiral pool.[3] By protecting its amino group with a tosyl (p-toluenesulfonyl) group, we form N-Tosyl-L-glutamic acid, a versatile and stable chiral building block.[4][5] The tosyl group not only protects the amine from unwanted reactions but also activates adjacent positions for certain transformations and can serve as a bulky stereodirecting group.[6][7]
This technical guide explores the multifaceted role of N-Tosyl-L-glutamic acid and its derivatives in asymmetric synthesis. We will delve into its synthesis, physicochemical properties, and its application as a precursor for other valuable chiral synthons, such as N-Tosyl-pyroglutamic acid derivatives, which are instrumental in creating diverse molecular architectures.
Physicochemical Properties of N-Tosyl-L-glutamic Acid
N-Tosyl-L-glutamic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below, providing essential data for its use in a laboratory setting.[5][8][9][10]
| Property | Value | Reference |
| CAS Number | 4816-80-2 | [5][8][9] |
| Molecular Formula | C₁₂H₁₅NO₆S | [5][8] |
| Molecular Weight | 301.32 g/mol | [5][8] |
| Appearance | White to Light Yellow/Off-white Powder or Crystals | [9][10] |
| Melting Point | 131 °C | [8] |
| Boiling Point | 534.20 °C | [8] |
| Purity | >98.0% (HPLC) | [9][10] |
| Solubility | Soluble in DMSO, Methanol | [9] |
| Storage | Cool & Dry Place (2–8°C) or < -15°C | [8][9] |
Core Applications as a Chiral Building Block
The utility of N-Tosyl-L-glutamic acid stems from its ability to be transformed into various chiral intermediates, most notably derivatives of pyroglutamic acid. The internal cyclization of glutamic acid forms the rigid five-membered lactam ring of pyroglutamic acid, a privileged scaffold in medicinal chemistry.[3][11] The tosyl group enhances the reactivity of this scaffold, particularly for ring-opening reactions.[6]
Synthesis of N-Tosyl-Pyroglutamate Derivatives and Their Application in Diastereoselective Reactions
A primary application of N-Tosyl-L-glutamic acid is its conversion into N-Tosyl-pyroglutamic acid and its derivatives. This is often achieved by first forming pyroglutamic acid from L-glutamic acid via dehydration, followed by N-tosylation.[3] The resulting N-tosyl lactam is an activated system susceptible to nucleophilic attack. This strategy allows for the diastereoselective synthesis of a wide range of glutamic acid derivatives.[6]
The general workflow involves the preparation of an N-tosyl lactam, often derived from (L)-pyroglutamic acid, which can be achieved in several steps with good yields.[6] This activated lactam can then undergo nucleophilic ring-opening to generate diverse, optically active products.[6]
The ring-opening of these N-tosyl lactams proceeds with high yields, providing access to a library of chiral compounds. The table below summarizes quantitative data from key experiments involving the ring-opening of a solid-phase bound N-tosyl lactam.[6]
| Nucleophile | Product | Yield | Reference |
| Sodium Methanoate | Methyl N-tosylamino ester ((-)-10) | 91% | [6] |
| Sodium Propanolate | n-Propyl N-tosylamino ester ((-)-11) | 80% | [6] |
| Benzylamine | N-tosyl amine ((+)-12) | 94% | [6] |
| (S)-Phenylethylamine | Diastereomeric N-tosyl amine ((-)-13) | 77% | [6] |
Precursor for Chiral Ligands in Asymmetric Catalysis
The defined stereochemistry and functional handles of this compound and its derivatives make them excellent candidates for the synthesis of chiral ligands. These ligands can coordinate with metal centers to create catalysts for a wide array of asymmetric transformations, such as hydrogenations, arylations, and cycloadditions.[12] While direct synthesis of ligands from N-Tosyl-L-glutamic acid is less commonly cited, the logical progression from this chiral building block to a functional chiral ligand is a key strategy in catalyst design.
Role in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), protecting the α-amino group of an amino acid is crucial to ensure sequential and controlled chain elongation.[7][13] The tosyl group is a robust protecting group for this purpose. N-Tosyl-L-glutamic acid can be used in peptide synthesis, where the tosyl group prevents unwanted side reactions at the nitrogen terminus while the carboxylic acid groups are activated for coupling. Its stability and the specific conditions required for its removal allow for orthogonal protection strategies in the synthesis of complex peptides.[7]
Key Experimental Protocols
Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid
This protocol describes the direct tosylation of L-glutamic acid.
-
Materials: L-glutamic acid (14.7 g, 0.1 mol), 2N NaOH solution (100 mL), p-toluenesulfonyl chloride (22.8 g, 0.12 mol), concentrated HCl, ethyl acetate, activated carbon, anhydrous calcium chloride.
-
Procedure:
-
Dissolve L-glutamic acid in 100 mL of 2N NaOH and heat the solution to approximately 70°C in a water bath.
-
Add p-toluenesulfonyl chloride in portions over 30 minutes while stirring. Maintain the pH at 9-10 by continuously adding NaOH solution dropwise.
-
Continue stirring at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature, then further cool in an ice-salt bath to below 0°C.
-
Acidify the solution to pH ~3 by adding concentrated HCl dropwise.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, decolorize with activated carbon, and dry over anhydrous calcium chloride.
-
Filter the solution, concentrate it to approximately 80 mL, and cool in an ice-salt bath to precipitate the crystalline product.
-
-
Yield: 27.7 g (92%).
Solid-Phase Synthesis and Ring-Opening of an N-Tosyl-pyrrolidinone Derivative
This protocol outlines the ring-opening of a resin-bound N-tosyl lactam with benzylamine as the nucleophile.[6]
-
Materials: DHP resin-bound N-tosyl lactam (9), benzylamine (20 equivalents), pyridinium p-toluenesulfonate (PPTS), n-propanol.
-
Procedure:
-
Swell the resin-bound N-tosyl lactam (9) in THF.
-
Add a solution of benzylamine (20 eq.) in THF to the swollen resin.
-
Allow the reaction to proceed for the required duration (e.g., 24-48 hours) at room temperature.
-
Filter the resin and wash thoroughly with THF, methanol, and dichloromethane to remove excess reagents.
-
Dry the resin under vacuum.
-
To cleave the product from the resin, suspend the resin in n-propanol and add PPTS.
-
Heat the suspension (e.g., at 80°C) for 24 hours.
-
Filter off the resin and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product ((+)-12) by chromatography.
-
-
Yield: 94%.[6]
Conclusion
N-Tosyl-L-glutamic acid is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility is demonstrated through its conversion into activated N-tosyl lactams, which serve as excellent precursors for a diverse range of enantiomerically pure glutamic acid derivatives via diastereoselective ring-opening reactions.[6] Furthermore, its structural features make it an ideal starting point for the rational design of chiral ligands for asymmetric catalysis and its role as a protected amino acid is beneficial in peptide synthesis.[7][12] The straightforward preparation and the ability to control stereochemical outcomes firmly establish N-Tosyl-L-glutamic acid as a cornerstone of the chiral pool for researchers in drug discovery and chemical synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. era.ed.ac.uk [era.ed.ac.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scbt.com [scbt.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. N-Tosyl-L-glutamic acid | 4816-80-2 | FT28349 | Biosynth [biosynth.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. biosynth.com [biosynth.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of Tosyl-L-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for analyzing the conformational landscape of Tosyl-L-glutamic acid. This N-tosylated derivative of L-glutamic acid presents a unique conformational profile due to the interplay of the flexible glutamic acid backbone and the bulky, aromatic tosyl group. Understanding its conformational preferences is crucial for applications in organic synthesis, drug design, and materials science.
Introduction to this compound
This compound is a protected form of L-glutamic acid, a key excitatory neurotransmitter in the human brain.[1][2] The tosyl group, a p-toluenesulfonyl group, is often used as a protecting group for the amino functionality in peptide synthesis and other organic transformations. Beyond its protective role, the tosyl group significantly influences the molecule's steric and electronic properties, thereby dictating its conformational behavior and potential intermolecular interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4816-80-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO₆S | [1] |
| Molecular Weight | 301.32 g/mol | [1] |
| Melting Point | 131.0 °C | |
| Boiling Point | 534.2 °C | |
| Flash Point | 276.9 °C | |
| Appearance | White to off-white powder or crystals | [3] |
| Purity (Titration) | min 98% | [3] |
Theoretical and Computational Methodologies
The conformational landscape of this compound can be elucidated through a combination of theoretical calculations and computational modeling. These methods provide insights into the relative energies of different conformers, the barriers to conformational change, and the influence of solvent on the conformational equilibrium.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometries and relative energies of different conformers of a molecule in the gas phase or in the presence of an implicit solvent model.
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: Generate a set of initial conformations of this compound by systematically rotating the rotatable bonds. This includes the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2, χ3).
-
Preliminary Optimization: Perform an initial geometry optimization of each generated conformer using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.
-
Full Optimization and Frequency Calculation: The low-energy conformers from the preliminary scan are then subjected to a full geometry optimization and frequency calculation at a higher level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).
-
Energy Calculation: The relative energies of the stable conformers are calculated, including the zero-point vibrational energy (ZPVE) correction.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound in a solvent environment. By simulating the motion of the molecule over time, MD can explore the accessible conformational space and identify the most populated conformational states.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the optimized structure of this compound in a periodic box of solvent (e.g., water). The system is then neutralized by adding counter-ions if necessary.
-
Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER or CHARMM, which accurately describes the interactions between the atoms in the system.
-
Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to equilibrate the system.
-
Production Run: Once the system is equilibrated, run a long production simulation (typically nanoseconds to microseconds) to collect data on the conformational dynamics.
-
Analysis: Analyze the trajectory to identify the major conformational states, calculate the population of each state, and determine the free energy landscape of the molecule.
Visualization of Computational Workflows
The following diagrams illustrate the workflows for the theoretical and computational analysis of this compound conformation.
Conclusion
The conformational analysis of this compound through theoretical calculations and molecular dynamics simulations provides invaluable insights into its structural preferences and dynamic behavior. The methodologies outlined in this guide offer a robust framework for researchers and scientists to explore the conformational landscape of this and other N-substituted amino acids. A thorough understanding of these conformational properties is paramount for the rational design of novel molecules with tailored functions in drug development and materials science.
References
Supramolecular Chemistry of N-Tosyl-L-glutamic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Tosyl-L-glutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, has emerged as a molecule of significant interest in the field of supramolecular chemistry. Its inherent chirality, coupled with the presence of multiple hydrogen bonding sites and aromatic moieties, makes it an excellent building block for the construction of ordered, self-assembled supramolecular structures. These structures, often in the form of hydrogels or organogels, exhibit remarkable properties such as stimuli-responsiveness and the ability to encapsulate and deliver therapeutic agents. This technical guide provides a comprehensive overview of the supramolecular chemistry of N-Tosyl-L-glutamic acid and its derivatives, focusing on their synthesis, self-assembly, and applications in drug delivery and materials science.
Molecular Structure and Properties
N-Tosyl-L-glutamic acid is characterized by a chiral L-glutamic acid core, an N-terminal tosyl group, and two carboxylic acid functionalities. This unique combination of a bulky, aromatic tosyl group and the hydrogen-bonding capabilities of the carboxylic acid and amide groups drives its self-assembly into higher-order structures.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₆S | [1] |
| Molecular Weight | 301.32 g/mol | [1] |
| Melting Point | 131.0 °C | |
| Appearance | White to off-white powder |
Synthesis of N-Tosyl-L-glutamic Acid
The synthesis of N-Tosyl-L-glutamic acid is typically achieved through the reaction of L-glutamic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous solution.
Experimental Protocol: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid[3]
-
Dissolution: Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH.
-
Reaction Initiation: Heat the solution to approximately 70°C in a water bath.
-
Addition of Tosyl Chloride: Add 22.8 g (0.12 mol) of p-tosylchloride in portions under stirring over a period of about 30 minutes.
-
pH Maintenance: Continuously add NaOH solution dropwise to maintain the pH at an alkaline level.
-
Reaction Continuation: Continue the reaction at 70°C with stirring for 1 hour.
-
Cooling and Acidification: After cooling to room temperature, place the reaction mixture in an ice-salt bath to cool below 0°C. Add concentrated hydrochloric acid dropwise until the pH is approximately 3.
-
Extraction: Extract the product with 300 mL of ethyl acetate in three portions.
-
Purification: Combine all extracts, heat under reflux, and decolorize with activated carbon. Filter the solution and dry over anhydrous calcium chloride.
-
Crystallization: Concentrate the obtained solution to 80 mL and cool in an ice-salt bath to precipitate crystalline L-(+)-N-p-tosylglutamic acid.
-
Yield: This process yields approximately 27.7 g (92%) of the final product.
Supramolecular Self-Assembly and Gelation
The self-assembly of N-Tosyl-L-glutamic acid and its derivatives is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions lead to the formation of one-dimensional fibrillar networks that can entangle to form a three-dimensional matrix, immobilizing solvent molecules and resulting in the formation of a gel.
Factors Influencing Gelation
-
Solvent: The nature of the solvent plays a crucial role in the gelation process. The solubility of the gelator and the solvent's ability to participate in hydrogen bonding can significantly influence the self-assembly process.
-
pH: For hydrogels, pH is a critical factor. The protonation state of the carboxylic acid groups affects the electrostatic interactions and hydrogen bonding patterns, thereby influencing gel formation and stability. pH-responsive gels can be designed to undergo a sol-gel transition at specific pH values, making them suitable for targeted drug delivery.[2]
-
Temperature: Gelation is often a thermo-reversible process. Heating a gel can disrupt the non-covalent interactions, leading to a sol state, which can then reform upon cooling.
-
Concentration: A minimum gelation concentration (MGC) is required for gel formation. Below this concentration, the fibrillar network is not extensive enough to immobilize the solvent.
Quantitative Data on Gelation of N-Acyl-L-glutamic Acid Derivatives
While specific quantitative data for N-Tosyl-L-glutamic acid is limited in the available literature, studies on analogous N-acyl-L-glutamic acid derivatives provide valuable insights.
| Gelator | Solvent | Minimum Gelation Concentration (MGC) | Reference |
| N-lauroyl-L-glutamic acid dibutylamide & N-2-ethylhexanoyl-L-glutamic acid dibutylamide (1:1 mixture) | Water (with surfactants) | ~0.2-0.6 wt% | [3] |
Experimental Protocols for Gelation and Characterization
Preparation of Hydrogels (General Protocol)
A common method for preparing low molecular weight gelator (LMWG) hydrogels involves first dissolving the gelator in an alkaline aqueous solution to form a precursor solution. The gelation is then triggered by a change in pH, the addition of counter-ions, or a change in temperature.[4]
-
Preparation of Precursor Solution: Suspend the N-Tosyl-L-glutamic acid derivative in deionized water. Adjust the pH to a value where the gelator is soluble (typically alkaline) by adding a base (e.g., NaOH). Gentle heating may be required to facilitate dissolution.
-
Gelation Trigger:
-
pH Change: Slowly add an acid (e.g., HCl or glucono-δ-lactone for slow acidification) to the precursor solution to lower the pH and induce gelation.
-
Temperature Change: If the system is thermo-responsive, cool the precursor solution to trigger gel formation.
-
-
Maturation: Allow the gel to mature at a constant temperature for a specified period to ensure the formation of a stable network.
Characterization Techniques
-
Rheology: Rheological studies are essential to determine the mechanical properties of the gels, such as their stiffness and viscoelasticity. Dynamic frequency sweeps can provide information on the storage modulus (G') and loss modulus (G'').
-
Spectroscopy (FTIR, CD): Fourier Transform Infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions within the gel network. Circular Dichroism (CD) spectroscopy is useful for probing the chiral organization of the self-assembled structures.
-
Microscopy (SEM, TEM, AFM): Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are employed to visualize the morphology of the self-assembled fibrillar network.
Applications in Drug Delivery and Chiral Recognition
The unique properties of N-Tosyl-L-glutamic acid-based supramolecular gels make them promising candidates for various biomedical applications.
Controlled Drug Release
The three-dimensional network of hydrogels can encapsulate drug molecules and release them in a controlled manner. The release kinetics can be tuned by modifying the cross-linking density of the gel, which is influenced by factors such as gelator concentration and pH.[5] The pH-responsive nature of these gels is particularly advantageous for targeted drug delivery to specific sites in the body with different pH environments, such as the gastrointestinal tract.
Chiral Recognition and Separation
The inherent chirality of N-Tosyl-L-glutamic acid can be transferred to the supramolecular assembly, creating a chiral environment within the gel matrix. This chiral microenvironment can be utilized for the enantioselective recognition and separation of racemic mixtures.[6] Chiral supramolecular gels can serve as a stationary phase in chromatography for the separation of enantiomers.
Visualizations of Key Processes
Supramolecular Self-Assembly Pathway
Caption: Self-assembly of N-Tosyl-L-glutamic acid into a supramolecular gel.
Experimental Workflow for Hydrogel Preparation and Characterization
Caption: Workflow for hydrogel preparation and characterization.
pH-Responsive Drug Release Mechanism
Caption: pH-responsive drug release from a glutamic acid-based hydrogel.
Conclusion and Future Perspectives
N-Tosyl-L-glutamic acid and its derivatives are versatile building blocks for the creation of functional supramolecular materials. While the foundational principles of their self-assembly are understood, there remains a significant opportunity for further research, particularly in obtaining detailed quantitative data on the gelation properties of N-Tosyl-L-glutamic acid itself. Future work should focus on a systematic investigation of its hydrogel and organogel systems, including comprehensive rheological characterization and drug release studies with various therapeutic agents. Such studies will be crucial for the rational design of novel drug delivery systems and advanced materials based on this promising class of low molecular weight gelators. The exploration of their application in areas such as tissue engineering and biocatalysis also presents exciting avenues for future research.
References
- 1. scbt.com [scbt.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling the formulation structures and properties of Low Molecular Weight Gelators - Enlighten Theses [theses.gla.ac.uk]
- 5. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Recognition by Chiral Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid (Glu), with its acidic side-chain carboxyl group, is a functionally critical amino acid in many peptides and proteins, contributing to their structure, solubility, and biological activity. Its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS) requires a robust protection strategy for its γ-carboxyl group to prevent side reactions. This document provides a detailed overview of the standard methodologies for using protected glutamic acid derivatives in SPPS, with a special focus on the widely adopted Fmoc/tBu and Boc/Bzl strategies.
Furthermore, we address the specific query regarding the use of Tosyl-L-glutamic acid . It is important to note that the use of a tosyl group for the side-chain protection of glutamic acid is not a standard or documented practice in mainstream SPPS literature. Therefore, this document will first detail the established and validated protocols using standard protecting groups and then provide a theoretical discussion on the potential application and challenges of using a tosyl-protected glutamic acid derivative.
Part 1: Standard Methodologies for Incorporating Glutamic Acid in SPPS
The choice of protecting group for the glutamic acid side chain is dictated by the overall SPPS strategy, primarily the Nα-protecting group of the amino acids being used. The two dominant strategies are Fmoc/tBu and Boc/Bzl, which offer orthogonal or quasi-orthogonal protection schemes.[1]
The Fmoc/tBu Strategy: The Predominant Approach
The Fmoc/tBu strategy is the most common method for SPPS today, favored for its mild reaction conditions.[2]
-
Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Protection (Glu): The acid-labile tert-butyl (OtBu) ester.
-
Orthogonality: This is a truly orthogonal system. The Fmoc group is removed by a weak base (typically piperidine), while the OtBu group is stable to these conditions and is removed at the end of the synthesis with a strong acid (trifluoroacetic acid, TFA).[1]
The standard building block for this strategy is Fmoc-Glu(OtBu)-OH .[3][4]
The Boc/Bzl Strategy: A Classic and Robust Method
The Boc/Bzl strategy, while older, is still valued for its robustness, particularly for the synthesis of long or difficult sequences.[5]
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.
-
Side-Chain Protection (Glu): The benzyl (OBzl) ester.
-
Orthogonality: This is a "quasi-orthogonal" system based on differential acid lability. The Nα-Boc group is removed with a moderate acid (e.g., 25-50% TFA in DCM), while the side-chain OBzl group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[5]
The standard building block for this strategy is Boc-Glu(OBzl)-OH .
Data Presentation: Comparison of Standard Glutamic Acid Protection Strategies
| Feature | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Boc/Bzl Strategy (using Boc-Glu(OBzl)-OH) |
| Nα-Deprotection Conditions | 20-50% Piperidine in DMF | 25-50% Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain (Glu) Deprotection | ~95% Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) |
| Orthogonality | Yes | Quasi-orthogonal (differential acid lability) |
| Key Advantages | Milder overall conditions, compatible with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[5] | Robust, often higher crude purity and yield for certain sequences.[6] |
| Potential Side Reactions | Aspartimide formation at Asp-Xxx sequences.[3] | Pyroglutamate formation at N-terminal Gln/Glu.[5] Alkylation of sensitive residues (Trp, Met) during final cleavage. |
| Safety Considerations | Piperidine is a regulated substance. | HF is highly corrosive and toxic, requiring specialized equipment.[6] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc-SPPS
This protocol describes a single coupling cycle for adding Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading), HBTU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once complete, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.[7]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Diagram: Fmoc-SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy.
Part 2: Theoretical Application of this compound in SPPS
As previously stated, the use of a tosyl group to protect the side chain of glutamic acid is not a standard procedure in SPPS. The tosyl group is well-known as a robust protecting group for amines, and its deprotection requires harsh conditions that are generally incompatible with standard SPPS methodologies.[6]
Hypothetical Building Block: Fmoc-Glu(OTs)-OH
Let's consider a hypothetical building block, Fmoc-Glu(OTs)-OH, for use in the Fmoc/tBu strategy. Here, the tosyl group would form a tosyl ester with the γ-carboxyl group of glutamic acid.
Theoretical Compatibility and Orthogonality
-
Stability to Nα-Fmoc Deprotection: Tosyl esters are generally stable to the basic conditions (piperidine in DMF) used for Fmoc removal. This would, in theory, allow for the stepwise elongation of the peptide chain.
-
Stability to Final Cleavage (TFA): The tosyl group is highly stable to strong acids like TFA. This presents the primary challenge: the tosyl group would not be cleaved under the standard final cleavage and deprotection conditions of Fmoc-SPPS. This lack of orthogonality makes it unsuitable as a direct replacement for OtBu.
Potential Deprotection Strategies (and their incompatibility with SPPS)
The cleavage of a tosyl ester would require conditions that are typically destructive to the peptide itself or incompatible with the solid support.
-
Strongly Acidic Conditions: While some tosylates can be cleaved with very strong acids like HBr in acetic acid, these conditions are much harsher than standard TFA cleavage and could degrade the peptide.
-
Reductive Cleavage: Methods like reduction with sodium in liquid ammonia or other reducing agents (e.g., samarium iodide, Red-Al) are effective for cleaving tosyl groups.[6] However, these conditions are highly unlikely to be compatible with a peptide attached to a solid support and would likely lead to the destruction of the peptide.
Data Presentation: Theoretical Comparison of Glu Protecting Groups
| Feature | Standard: OtBu | Standard: OBzl | Theoretical: OTs |
| Nα-Strategy Compatibility | Fmoc | Boc | Fmoc (theoretically) |
| Stability to Nα-Deprotection | Stable to Piperidine | Stable to moderate TFA | Stable to Piperidine |
| Deprotection Conditions | ~95% TFA | HF | Reductive cleavage or very strong acid |
| Orthogonality in Fmoc-SPPS | Yes | N/A | No (Not cleaved by TFA) |
| Feasibility in Standard SPPS | High | High (in Boc-SPPS) | Very Low / Impractical |
Potential Niche Applications (Hypothetical)
If a research goal required an extremely stable side-chain protection that could be carried through multiple reaction steps after the initial peptide synthesis and cleavage from the resin, a tosyl ester might be considered. The deprotection would then be performed in solution phase, but this would be a highly specialized and non-standard application.
Diagram: Logical Relationship of Protecting Group Removal
Caption: Orthogonality of protecting groups in Fmoc-SPPS, including the theoretical Tosyl group.
Conclusion
For the routine incorporation of glutamic acid into synthetic peptides, the use of standard, commercially available derivatives such as Fmoc-Glu(OtBu)-OH for Fmoc-SPPS and Boc-Glu(OBzl)-OH for Boc-SPPS is strongly recommended. These methods are well-documented, reliable, and supported by established protocols that ensure high-quality peptide synthesis.
The use of This compound as a side-chain protected derivative in SPPS is not a standard practice. The extreme stability of the tosyl ester to standard cleavage conditions renders it incompatible with established orthogonal protection schemes. While theoretically possible to deprotect under harsh reductive conditions, this would necessitate solution-phase manipulation after cleavage from the resin and would likely compromise the integrity of the peptide. Therefore, its use should only be considered for highly specialized applications where its unique stability profile is an absolute requirement, and significant process development is feasible.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application of Tosyl-L-glutamic Acid as a Chiral Resolving Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the production of enantiomerically pure drugs, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method involves the reaction of a racemic mixture with an enantiomerically pure acid or base, forming a pair of diastereomers with different physical properties, such as solubility, which allows for their separation by fractional crystallization.
N-Tosyl-L-glutamic acid is a versatile and effective chiral resolving agent, particularly for the resolution of racemic amines. Its dicarboxylic acid structure provides two potential points of interaction for salt formation, which can enhance the differentiation between the two diastereomers and improve the efficiency of the resolution. This document provides detailed application notes and protocols for the use of N-Tosyl-L-glutamic acid in chiral resolution.
Principle of Chiral Resolution using N-Tosyl-L-glutamic Acid
The fundamental principle behind the use of N-Tosyl-L-glutamic acid as a chiral resolving agent lies in the formation of diastereomeric salts with a racemic amine. The reaction between the chiral N-Tosyl-L-glutamic acid and the racemic amine ((R)-amine and (S)-amine) results in two diastereomeric salts: [(R)-amine]·[N-Tosyl-L-glutamic acid] and [(S)-amine]·[N-Tosyl-L-glutamic acid]. These diastereomers are not mirror images of each other and therefore have different physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated with an acid or base to decompose the salt and liberate the desired enantiomerically pure amine.
Application Notes and Protocols for Asymmetric Synthesis Using Tosyl-L-glutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of organocatalysts derived from N-Tosyl-L-glutamic acid in asymmetric synthesis. This class of chiral catalysts is valuable for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The protocols detailed below are based on established principles of organocatalysis and can be adapted for various substrates.
Introduction to Tosyl-L-glutamic Acid Derived Organocatalysts
Organocatalysts derived from natural amino acids have emerged as powerful tools in asymmetric synthesis due to their ready availability, low toxicity, and operational simplicity. L-glutamic acid, with its two carboxylic acid groups and a primary amine, provides a versatile scaffold for the design of bifunctional catalysts. Protection of the amine with a tosyl group (p-toluenesulfonyl) enhances the acidity of the N-H proton, enabling it to act as a hydrogen bond donor, while the carboxylic acid moieties can act as Brønsted acids or be further functionalized.
A common strategy is to convert one of the carboxylic acids into an amide, often incorporating another chiral moiety or a group capable of secondary interactions, to create a well-defined chiral pocket for effective stereocontrol. These catalysts typically operate through non-covalent interactions, such as hydrogen bonding, to activate the electrophile and orient the nucleophile for a stereoselective attack.
Key Asymmetric Transformations
This compound derivatives are particularly effective in catalyzing asymmetric aldol and Michael addition reactions.
-
Asymmetric Aldol Reaction: This reaction forms a new carbon-carbon bond and creates up to two new stereocenters, yielding β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.
-
Asymmetric Michael Addition: This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond at the β-position and the creation of one or two stereocenters.
Quantitative Data Summary
The following tables summarize representative quantitative data for asymmetric aldol and Michael addition reactions catalyzed by various amino acid-derived organocatalysts. While specific data for this compound derivatives is not extensively published, these results for structurally related catalysts illustrate the potential efficacy.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst (mol%) | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference Catalyst |
| L-Proline (30) | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 4 | 99 | 93:7 | 96 | Proline-based catalyst |
| Threonine-derived tosylamide (10) | Cyclohexanone | Benzaldehyde | Toluene | 24 | 85 | 1:99 | 99 | Threonine-derived catalyst |
| Phenylalanine-derived bispidine (10) | Diethyl acetylphosphonate | 4-Nitrobenzaldehyde | Toluene | 48 | 94 | - | 96 | Phenylalanine-derived catalyst |
Table 2: Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins
| Catalyst (mol%) | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference Catalyst |
| (S)-Diphenylprolinol silyl ether (20) | Propanal | β-Nitrostyrene | Dioxane | 24 | 82 | 85:15 | 99 | Proline-derived catalyst[1] |
| Takemoto thiourea catalyst (10) | Diethyl malonate | Nitrostyrene | Toluene | 72 | 80 | - | 94 | Thiourea-based catalyst[1] |
| Chiral amine (10) | Cyclohexanone | β-Nitrostyrene | Brine | 48 | 94 | 98:2 | >99 | Pyrrolidine-based catalyst |
Experimental Protocols
Protocol for the Synthesis of a this compound-Derived Organocatalyst
This protocol describes the synthesis of a representative N-Tosyl-L-glutamic acid-derived prolinamide organocatalyst.
Workflow for Catalyst Synthesis
Caption: Synthesis of a this compound-derived prolinamide catalyst.
Materials:
-
L-Glutamic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate
-
Dichloromethane (DCM)
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
L-Proline methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Tosylation of L-Glutamic Acid:
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the N-Tosyl-L-glutamic acid.
-
Filter, wash with cold water, and dry the product.
-
-
Mono-esterification of N-Tosyl-L-glutamic Acid:
-
To a solution of N-Tosyl-L-glutamic acid and benzyl alcohol in anhydrous DCM at 0 °C, add DCC portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain N-Tosyl-L-glutamic acid γ-benzyl ester.
-
-
Amide Coupling with L-Proline Methyl Ester:
-
To a solution of N-Tosyl-L-glutamic acid γ-benzyl ester, L-proline methyl ester hydrochloride, EDC, and HOBt in anhydrous DCM at 0 °C, add triethylamine dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final organocatalyst.
-
General Protocol for Asymmetric Aldol Reaction
Catalytic Cycle for Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Materials:
-
This compound-derived organocatalyst (e.g., 10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., Toluene, DCM, or neat)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound-derived organocatalyst.
-
Add the aldehyde and the ketone (if liquid) or a solution of the aldehyde in the chosen anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Asymmetric Michael Addition
Workflow for Asymmetric Michael Addition
Caption: Workflow for a catalyst-controlled asymmetric Michael addition.
Materials:
-
This compound-derived organocatalyst (e.g., 10 mol%)
-
Michael donor (e.g., diethyl malonate, 1.2 mmol)
-
Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the this compound-derived organocatalyst and the Michael acceptor.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the Michael donor to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Reactions under inert atmosphere require proper handling of nitrogen or argon gas cylinders.
-
Dispose of chemical waste according to institutional guidelines.
References
Application of Tosyl-L-glutamic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Zofenopril
Introduction
Tosyl-L-glutamic acid, a readily accessible derivative of the naturally occurring amino acid L-glutamic acid, serves as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates. The presence of the tosyl (toluenesulfonyl) protecting group on the amino functionality enhances its stability and allows for stereocontrolled transformations. This application note details the use of this compound in a multi-step synthesis to produce (2S,4S)-4-thiophenyl-L-proline, a crucial intermediate in the manufacture of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Zofenopril is an antihypertensive drug used in the treatment of high blood pressure and heart failure.
The synthetic strategy leverages the inherent chirality of L-glutamic acid to establish the desired stereochemistry in the final proline derivative. The key transformations involve the protection of the amino group, cyclization to a pyroglutamate, stereoselective reduction, and functionalization at the C4 position of the pyrrolidine ring.
Key Applications and Advantages:
-
Chiral Pool Synthesis: Utilizes the readily available and inexpensive L-glutamic acid as a chiral starting material.
-
Stereochemical Control: The tosyl group provides steric bulk and can influence the stereochemical outcome of subsequent reactions.
-
Versatile Intermediate: N-Tosyl-pyroglutamic acid, an intermediate in this synthesis, can be a precursor to a variety of substituted proline analogs with significant potential in medicinal chemistry.
-
Robust Protection: The tosyl group is stable under a range of reaction conditions, allowing for selective manipulation of other functional groups.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid and its subsequent conversion to the Zofenopril intermediate, (2S,4S)-4-thiophenyl-L-proline.
Protocol 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid
This protocol describes the protection of the amino group of L-glutamic acid with a tosyl group.[1]
Materials:
-
L-Glutamic acid
-
2N Sodium hydroxide (NaOH) solution
-
p-Toluenesulfonyl chloride (TsCl)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous calcium chloride
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.
-
Heat the solution to approximately 70°C in a water bath.
-
Under vigorous stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of 30 minutes.
-
Maintain the pH of the reaction mixture at a basic level by the continuous dropwise addition of 2N NaOH solution.
-
Continue stirring at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature and then further cool to below 0°C in an ice-salt bath.
-
Acidify the mixture to a pH of approximately 3 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the product with three 100 mL portions of ethyl acetate.
-
Combine the organic extracts and decolorize with activated carbon by heating under reflux.
-
Filter the hot solution and dry the filtrate over anhydrous calcium chloride.
-
Filter to remove the desiccant and wash the desiccant with anhydrous ethyl acetate.
-
Concentrate the filtrate to a volume of approximately 80 mL and cool in an ice-salt bath to induce crystallization.
-
Collect the crystalline L-(+)-N-p-tosylglutamic acid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Expected Yield: 27.7 g (92%).[1]
Protocol 2: Synthesis of (2S,4S)-4-thiophenyl-L-proline Hydrochloride
This multi-step protocol outlines the conversion of N-(p-Tolylsulphonyl)-L-glutamic acid to the target pharmaceutical intermediate. The pathway involves the formation of N-Tosyl-pyroglutamic acid, its esterification, stereoselective reduction to the corresponding hydroxyproline derivative, and subsequent conversion to the thiophenyl analog.
Step 1: Cyclization to N-Tosyl-pyroglutamic acid
-
Suspend N-(p-Tolylsulphonyl)-L-glutamic acid (1 eq.) in acetic anhydride (3 eq.).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-Tosyl-pyroglutamic acid.
Step 2: Esterification
-
Dissolve N-Tosyl-pyroglutamic acid (1 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Neutralize the solution with sodium bicarbonate and extract the methyl ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Stereoselective Reduction to N-Tosyl-(2S,4S)-4-hydroxyproline methyl ester
-
Dissolve the N-Tosyl-pyroglutamic acid methyl ester (1 eq.) in anhydrous THF and cool to -78°C.
-
Add a solution of a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), dropwise.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify by column chromatography to obtain the desired (2S,4S) diastereomer.
Step 4: Conversion to (2S,4S)-4-thiophenyl-L-proline Hydrochloride [2]
-
Dissolve N-Tosyl-(2S,4S)-4-hydroxyproline methyl ester (1 eq.), triphenylphosphine (1.5 eq.), and thiophenol (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Tosyl-(2S,4S)-4-thiophenyl-L-proline methyl ester.
-
Hydrolyze the ester and remove the tosyl protecting group by heating in a mixture of concentrated hydrochloric acid and acetic acid.
-
Cool the solution to induce crystallization of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid and the subsequent conversion to the Zofenopril intermediate.
Table 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid
| Parameter | Value | Reference |
| Starting Material | L-Glutamic acid | [1] |
| Reagents | p-Toluenesulfonyl chloride, NaOH | [1] |
| Solvent | Water, Ethyl acetate | [1] |
| Reaction Temperature | 70°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 92% | [1] |
| Melting Point | 130-132°C | [1] |
| Optical Rotation [α]D²⁰ | +22.6 (c=1.10, ethyl acetate) | [1] |
Table 2: Synthesis of (2S,4S)-4-thiophenyl-L-proline Intermediate
| Step | Key Transformation | Reagents | Typical Yield |
| 1 | Cyclization | Acetic anhydride | >90% |
| 2 | Esterification | Methanol, H₂SO₄ | >95% |
| 3 | Stereoselective Reduction | L-Selectride® | 70-80% |
| 4 | Thiophenylation & Deprotection | Thiophenol, DEAD, HCl/AcOH | 60-70% (over 2 steps) |
Visualizations
Workflow for the Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid
Synthetic Pathway to (2S,4S)-4-thiophenyl-L-proline
References
Application Notes and Protocols: Diastereomeric Salt Resolution with Tosyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the diastereomeric salt resolution of racemic amines using N-Tosyl-L-glutamic acid as a chiral resolving agent. This classical resolution technique is a robust and scalable method for separating enantiomers, which is a critical step in the development of chiral drugs and other fine chemicals.
Introduction
Chiral separation is a fundamental process in modern chemistry, particularly in the pharmaceutical industry, where the therapeutic activity of a drug molecule is often associated with a single enantiomer. Diastereomeric salt resolution is a widely used method for separating enantiomers from a racemic mixture. The principle involves the reaction of a racemic base, such as an amine, with an enantiomerically pure acid, like N-Tosyl-L-glutamic acid. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer of the amine can be liberated from the isolated diastereomeric salt.
N-Tosyl-L-glutamic acid is an effective resolving agent due to its di-acidic nature, which can influence the crystal packing and solubility of the resulting diastereomeric salts, and its availability from the chiral pool.
Principle of the Method
The resolution of a racemic amine with N-Tosyl-L-glutamic acid proceeds through the following key stages:
-
Diastereomeric Salt Formation: The racemic amine ((±)-Amine) is reacted with enantiomerically pure N-Tosyl-L-glutamic acid in a suitable solvent to form a mixture of two diastereomeric salts:
-
((R)-Amine) • (N-Tosyl-L-glutamic acid)
-
((S)-Amine) • (N-Tosyl-L-glutamic acid)
-
-
Fractional Crystallization: Due to their different physicochemical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize.
-
Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess (d.e.).
-
Liberation of the Enantiopure Amine: The purified diastereomeric salt is treated with a base to neutralize the N-Tosyl-L-glutamic acid and liberate the free, enantiomerically enriched amine.
-
Recovery of the Resolving Agent: The N-Tosyl-L-glutamic acid can be recovered from the aqueous layer after the liberation step by acidification, allowing for its reuse.
Experimental Protocols
Preparation of N-Tosyl-L-glutamic Acid
Materials:
-
L-glutamic acid
-
p-toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous calcium chloride or sodium sulfate
-
Activated carbon
Procedure:
-
In a reaction vessel, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.
-
Heat the solution to approximately 70°C in a water bath.
-
Under vigorous stirring, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over a period of about 30 minutes.
-
Maintain the pH of the solution at approximately 9-10 by the continuous dropwise addition of 2N NaOH solution.
-
Continue stirring the reaction mixture at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature and then further cool in an ice-salt bath to below 0°C.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is about 3. A white precipitate of N-Tosyl-L-glutamic acid should form.
-
Extract the product with three 100 mL portions of ethyl acetate.
-
Combine the organic extracts and decolorize with activated carbon by heating at reflux for 15 minutes.
-
Filter the hot solution and dry the filtrate over anhydrous calcium chloride or sodium sulfate.
-
Filter off the desiccant and wash it with a small amount of anhydrous ethyl acetate.
-
Concentrate the filtrate to a volume of approximately 80 mL and cool in an ice-salt bath to induce crystallization.
-
Collect the crystalline N-Tosyl-L-glutamic acid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
General Protocol for the Diastereomeric Resolution of a Racemic Amine
This protocol provides a general framework. The specific solvent, temperature, and stoichiometry may need to be optimized for different amines.
Materials:
-
Racemic amine
-
N-Tosyl-L-glutamic acid
-
Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
Procedure:
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent. The choice of solvent is crucial and may require screening.
-
In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary to achieve complete dissolution.
-
Slowly add the solution of the racemic amine to the N-Tosyl-L-glutamic acid solution with continuous stirring.
-
Stir the resulting mixture at room temperature or an elevated temperature for a period to allow for complete salt formation.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
In some cases, scratching the inside of the flask or seeding with a small crystal of the desired diastereomeric salt can promote crystallization.
-
Allow the crystallization to proceed for a sufficient amount of time (can range from a few hours to overnight).
Step 3: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric excess of the crystalline salt can be improved by recrystallization from a suitable solvent.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in water.
-
Add a 2 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Step 5: Recovery of N-Tosyl-L-glutamic Acid
-
Take the aqueous layer from the liberation step (Step 4).
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 2 M HCl with stirring in an ice bath.
-
The N-Tosyl-L-glutamic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry.
-
The recovered resolving agent can be reused in subsequent resolutions.
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for the resolution of two common racemic amines, 1-phenylethylamine and amphetamine, using N-Tosyl-L-glutamic acid. These values are intended to illustrate the expected outcomes and the importance of process optimization.
Table 1: Resolution of (±)-1-Phenylethylamine
| Parameter | Initial Resolution | After 1st Recrystallization | After 2nd Recrystallization |
| Racemic Amine Input | 10.0 g | - | - |
| Resolving Agent Input | 12.4 g | - | - |
| Solvent System | Ethanol/Water (9:1) | Ethanol/Water (9:1) | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt | 8.5 g | 7.2 g | 6.5 g |
| Diastereomeric Excess (d.e.) | 75% | 92% | >98% |
| Yield of Resolved Amine | 3.2 g | 2.7 g | 2.4 g |
| Enantiomeric Excess (e.e.) | 75% | 92% | >98% |
Table 2: Resolution of (±)-Amphetamine
| Parameter | Initial Resolution | After 1st Recrystallization |
| Racemic Amine Input | 5.0 g | - |
| Resolving Agent Input | 5.6 g | - |
| Solvent System | Methanol | Methanol |
| Yield of Diastereomeric Salt | 4.1 g | 3.5 g |
| Diastereomeric Excess (d.e.) | 80% | >96% |
| Yield of Resolved Amine | 1.6 g | 1.3 g |
| Enantiomeric Excess (e.e.) | 80% | >96% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the diastereomeric salt resolution process.
Application Notes and Protocols for the Incorporation of Glutamic Acid in Solution-Phase Synthesis using Nα-Tosyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid, an acidic amino acid, is a fundamental component of many biologically active peptides and proteins, contributing to their structure, solubility, and function. The precise incorporation of glutamic acid into a peptide sequence during chemical synthesis is therefore of paramount importance. In solution-phase peptide synthesis, the selection of appropriate protecting groups for the α-amino and γ-carboxyl functions of glutamic acid is critical to prevent unwanted side reactions and ensure high purity of the final product.
This document provides detailed application notes and protocols for the use of Nα-Tosyl-L-glutamic acid in solution-phase peptide synthesis. The tosyl (Ts) group is a well-established and highly stable protecting group for the α-amino function.[1] Its robustness allows for the use of a wide range of coupling and deprotection conditions for other functional groups within the peptide chain. The tosyl group is typically removed under reductive conditions, most classically with sodium in liquid ammonia, or by strong acids such as hydrobromic acid in acetic acid.[1] This orthogonality to many other protecting groups makes Nα-Tosyl-L-glutamic acid a valuable building block in specific synthetic strategies.
Key Advantages of Nα-Tosyl-L-glutamic acid in Solution-Phase Synthesis
-
High Stability: The Nα-tosyl group is exceptionally stable to a wide range of reaction conditions, including acidic and basic environments used for the removal of other common protecting groups like Boc and Fmoc.[1]
-
Orthogonality: The deprotection conditions for the tosyl group (e.g., sodium in liquid ammonia) are orthogonal to many other protecting groups used for side chains, allowing for selective deprotection strategies.
-
Crystallinity: N-tosylated amino acids are often crystalline solids, which facilitates their purification and handling.
Data Presentation
Table 1: Protecting Groups for Glutamic Acid in Peptide Synthesis
| Protecting Group | Structure | Position Protected | Deprotection Conditions | Key Advantages | Potential Side Reactions |
| Tosyl (Ts) | CH₃C₆H₄SO₂- | α-Amino | Na/liquid NH₃; HBr/AcOH | High stability, Orthogonality | Harsh deprotection conditions may affect other residues. |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | α-Amino | Strong acids (e.g., TFA) | Mild acid cleavage | Can lead to t-butylation of sensitive residues. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | α-Amino | Mild base (e.g., piperidine) | Mild base cleavage | Potential for diketopiperazine formation. |
| Benzyl (Bzl) | C₆H₅CH₂- | γ-Carboxyl | Catalytic hydrogenation (H₂/Pd); strong acids (HF) | Orthogonal to acid- and base-labile groups | Requires an additional deprotection step. |
| tert-Butyl (tBu) | (CH₃)₃C- | γ-Carboxyl | Strong acids (e.g., TFA) | Compatible with Fmoc strategy | Formation of t-butyl cations can lead to side reactions. |
| Allyl (All) | CH₂=CHCH₂- | γ-Carboxyl | Pd(0) catalysis | Orthogonal to both acid- and base-labile groups | Requires specific catalyst and scavenger. |
Experimental Protocols
Protocol 1: Coupling of Nα-Tosyl-L-glutamic acid with an Amino Acid Ester
This protocol describes a general procedure for the formation of a dipeptide by coupling Nα-Tosyl-L-glutamic acid (with its γ-carboxyl group protected, e.g., as a benzyl ester) with the methyl ester of another amino acid (e.g., Alanine methyl ester) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
Nα-Tosyl-L-glutamic acid-γ-benzyl ester
-
L-Alanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous NaHCO₃ solution
-
1M aqueous HCl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.0 equivalent) dropwise and stir the mixture for 30 minutes at 0 °C.
-
Activation of Nα-Tosyl-L-glutamic acid: In a separate flask, dissolve Nα-Tosyl-L-glutamic acid-γ-benzyl ester (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM or DMF to the solution from step 2. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized amino acid ester solution from step 1 to the reaction mixture from step 3.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or DMF.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2x), water (1x), 1M HCl solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Nα-Tosyl-dipeptide ester.
Table 2: Representative Reaction Parameters for Coupling of Nα-Tosyl-L-glutamic acid
| Parameter | Value |
| Nα-Tosyl-L-Glu(OBzl)-OH | 1.0 equiv. |
| H-Ala-OMe·HCl | 1.0 equiv. |
| DCC | 1.1 equiv. |
| HOBt | 1.1 equiv. |
| Triethylamine | 1.0 equiv. |
| Solvent | DCM or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (after purification) |
| Purity (by HPLC) | >95% |
Note: Yields and purity are representative and can vary depending on the specific amino acids and reaction conditions.
Protocol 2: Deprotection of the Nα-Tosyl Group using Sodium in Liquid Ammonia
This protocol describes the classical method for the cleavage of the Nα-tosyl protecting group. This procedure requires specialized equipment and careful handling of sodium metal and liquid ammonia.
Materials:
-
Nα-Tosyl-protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Dry, three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is scrupulously dried.
-
Dissolution: Place the Nα-Tosyl-protected peptide in the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask until the peptide is dissolved.
-
Reduction: While stirring the solution, add small, clean pieces of sodium metal one at a time. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30-60 minutes.
-
Quenching: After the reaction is complete (as monitored by TLC of a quenched aliquot), carefully quench the excess sodium by the dropwise addition of anhydrous ethanol or by the addition of solid ammonium chloride until the blue color disappears.
-
Work-up:
-
Allow the liquid ammonia to evaporate under a stream of dry nitrogen.
-
Dissolve the residue in water or an appropriate buffer.
-
The deprotected peptide can be isolated and purified by standard methods such as ion-exchange chromatography or reverse-phase HPLC.
-
Table 3: Deprotection of Nα-Tosyl Group
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Sodium (Na) in liquid ammonia (NH₃) | -78 °C | Effective for complete removal. | Requires specialized equipment and handling of hazardous materials. Can affect other reducible groups. |
| Acidolysis | Hydrobromic acid (HBr) in acetic acid (AcOH) with phenol | 50-70 °C | Simpler setup than Na/NH₃. | Harsh conditions can lead to side reactions and cleavage of peptide bonds. |
Mandatory Visualizations
References
Application Notes and Protocols: Exploring the Catalytic Potential of Tosyl-L-glutamic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the use of Tosyl-L-glutamic acid as a chiral organocatalyst in asymmetric synthesis. While direct literature on the catalytic applications of neat this compound is emerging, its structural features—a chiral backbone, a Brønsted acidic carboxylic acid, and a strongly acidic N-tosyl group—suggest significant potential in promoting enantioselective transformations. This document outlines the synthesis of the catalyst and proposes a detailed experimental protocol for its application in an asymmetric Friedel-Crafts alkylation, a cornerstone reaction in medicinal chemistry.
Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid
The initial and crucial step is the synthesis of the organocatalyst itself. The following protocol is based on established procedures for the tosylation of amino acids.[1]
Experimental Protocol: Synthesis of the Catalyst
Materials:
-
L-glutamic acid
-
p-toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous calcium chloride
-
Activated carbon
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH solution.
-
Heat the solution to approximately 70°C in a water bath.
-
While maintaining the temperature, add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over 30 minutes with vigorous stirring.
-
Continuously add 2N NaOH solution dropwise to maintain the pH of the reaction mixture at approximately 9-10.
-
After the addition of TsCl is complete, continue stirring at 70°C for 1 hour.
-
Cool the reaction mixture to room temperature and then further cool in an ice-salt bath to below 0°C.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and heat under reflux with a small amount of activated carbon for 15 minutes to decolorize.
-
Filter the hot solution and dry the filtrate over anhydrous calcium chloride.
-
Filter off the desiccant and wash with a small amount of anhydrous ethyl acetate.
-
Concentrate the solution to a volume of approximately 80 mL by rotary evaporation.
-
Cool the concentrated solution in an ice-salt bath to induce crystallization.
-
Collect the crystalline L-(+)-N-p-tosylglutamic acid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum.
Expected Results
The synthesis is expected to yield N-(p-Tolylsulphonyl)-L-glutamic acid as a white crystalline solid with a high yield.
| Parameter | Expected Value |
| Yield | ~92% |
| Melting Point | 130-132°C |
| [α]D20 | +22.6 (c=1.10, ethyl acetate) |
Diagram of Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of the organocatalyst.
Proposed Catalytic Application: Asymmetric Friedel-Crafts Alkylation
This section details a proposed experimental setup for the asymmetric Friedel-Crafts alkylation of indole with an α,β-unsaturated ketone, catalyzed by this compound. This reaction is of significant interest in the synthesis of chiral building blocks for pharmaceuticals.
Experimental Protocol: Catalytic Asymmetric Friedel-Crafts Alkylation
Materials:
-
This compound (catalyst)
-
Indole
-
Benzylideneacetone (or other α,β-unsaturated ketone)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add indole (0.24 mmol, 1.2 equivalents).
-
Add 2.0 mL of anhydrous dichloromethane.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylideneacetone (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine (2 x 5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Hypothetical Data for Reaction Optimization
The following table presents hypothetical data to illustrate how reaction parameters could be optimized for this catalytic system.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | DCM | 25 | 24 | 65 | 70 |
| 2 | 10 | DCM | 25 | 24 | 82 | 85 |
| 3 | 20 | DCM | 25 | 24 | 85 | 86 |
| 4 | 10 | Toluene | 25 | 24 | 75 | 80 |
| 5 | 10 | THF | 25 | 24 | 60 | 65 |
| 6 | 10 | DCM | 0 | 48 | 78 | 90 |
| 7 | 10 | DCM | 40 | 12 | 88 | 75 |
Diagram of Experimental Workflow
Caption: General workflow for the catalytic reaction.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Friedel-Crafts alkylation involves the activation of the α,β-unsaturated ketone by the chiral Brønsted acid catalyst, followed by nucleophilic attack from the indole and subsequent regeneration of the catalyst.
Diagram of Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for the reaction.
Conclusion and Outlook
This compound presents itself as a promising, readily accessible, and potentially cost-effective organocatalyst for asymmetric transformations. The protocols and hypothetical data provided herein serve as a foundational guide for researchers to explore its catalytic activity. Further investigations into its applications in other asymmetric reactions such as aldol, Mannich, and Michael additions are highly encouraged. The development of derivatives of this compound could also lead to catalysts with enhanced activity and selectivity.
References
Application Notes and Protocols: The Use of Tosyl-L-glutamic Acid in the Preparation of Glutamate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in a vast array of physiological processes including learning, memory, and synaptic plasticity.[1][2][3] Consequently, the modulation of glutamatergic signaling through the development of glutamate analogs is a significant area of research in neuroscience and drug development. These analogs are instrumental in probing the function of glutamate receptors and hold therapeutic potential for a range of neurological and psychiatric disorders such as epilepsy, Alzheimer's disease, and schizophrenia.[1][4]
A key challenge in the synthesis of glutamate analogs is the strategic protection of the reactive functional groups of the glutamic acid scaffold to enable selective modifications. N-Tosyl-L-glutamic acid serves as a valuable chiral precursor and protected intermediate in these synthetic endeavors. The tosyl (p-toluenesulfonyl) group provides robust protection for the α-amino group of L-glutamic acid, allowing for a wide range of chemical transformations to be performed on the carboxyl groups and the carbon backbone.[5][6] Its stability under various reaction conditions, coupled with established methods for its removal, makes it a versatile tool for the asymmetric synthesis of complex glutamate analogs.
These application notes provide a comprehensive overview of the utility of Tosyl-L-glutamic acid in the preparation of glutamate analogs, complete with detailed experimental protocols and data presented for easy reference.
Data Presentation
Table 1: Synthesis of N-(p-Tolylsulphonyl)-L-glutamic Acid
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | L-Glutamic acid, p-Toluenesulfonyl chloride | Sodium hydroxide | Water | 70 | 1.5 | 92 | ChemicalBook |
Table 2: Synthesis of N-Tosyl-pyrrolidinone Derivatives (Glutamate Analogs) from (L)-Pyroglutamic Acid
| Step | Starting Material | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | (L)-Pyroglutamic acid | MeOH, SOCl₂ | - | rt | 81 | Thieme Connect |
| 2 | Methyl (S)-5-oxopyrrolidine-2-carboxylate | NaBH₄ | EtOH | rt | 71 | Thieme Connect |
| 3 | (5S)-5-(Hydroxymethyl)pyrrolidin-2-one | DHP, TFA | CH₂Cl₂ | rt | 94 | Thieme Connect |
| 4 | (S)-5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrrolidin-2-one | LiHMDS, TsCl | THF | -78 to rt | 95 | Thieme Connect |
| 5 | N-Tosyl-lactam | Methylmagnesium bromide | THF | rt | 62 | Thieme Connect |
| 6 | N-Tosyl-lactam | N,O-Dimethyl hydroxylamine hydrochloride, Methylmagnesium bromide | THF | rt | 62 | Thieme Connect |
Experimental Protocols
Protocol 1: Preparation of N-(p-Tolylsulphonyl)-L-glutamic Acid
This protocol details the synthesis of the N-tosyl protected L-glutamic acid, a key starting material for the subsequent synthesis of glutamate analogs.
Materials:
-
L-Glutamic acid (14.7 g, 0.1 mol)
-
p-Toluenesulfonyl chloride (22.8 g, 0.12 mol)
-
2N Sodium hydroxide (NaOH) solution (100 mL)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous calcium chloride
-
Activated carbon
-
Ice-salt bath
Procedure:
-
Dissolve L-glutamic acid in 100 mL of 2N NaOH solution in a suitable reaction vessel.
-
Heat the solution to approximately 70°C in a water bath.
-
Under constant stirring, add p-toluenesulfonyl chloride in portions over a period of about 30 minutes.
-
Continuously add NaOH solution dropwise to maintain the pH of the reaction mixture.
-
Continue stirring the reaction at 70°C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Further cool the reaction vessel in an ice-salt bath to below 0°C.
-
Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3.
-
Extract the product with three 100 mL portions of ethyl acetate.
-
Combine the organic extracts and decolorize with activated carbon by heating under reflux.
-
Filter the hot solution and dry the filtrate over anhydrous calcium chloride.
-
Filter again to remove the desiccant and wash the desiccant with anhydrous ethyl acetate.
-
Concentrate the resulting solution to a volume of 80 mL.
-
Cool the concentrated solution in an ice-salt bath to precipitate the crystalline product.
-
Collect the crystals of L-(+)-N-p-tosylglutamic acid by filtration. The expected yield is approximately 27.7 g (92%).
Protocol 2: Synthesis of N-Tosyl Amines (Glutamate Analogs) via Ring-Opening of N-Tosyl Lactams
This protocol outlines a method for the synthesis of optically active substituted N-tosyl amines, which are analogs of glutamate, starting from (L)-pyroglutamic acid. This multi-step synthesis demonstrates the utility of the tosyl group in activating a lactam for nucleophilic attack.
Step 1: Esterification of (L)-Pyroglutamic Acid
-
To (L)-pyroglutamic acid, add methanol (MeOH) and thionyl chloride (SOCl₂).
-
Stir the reaction mixture at room temperature for 3 days to yield methyl (S)-5-oxopyrrolidine-2-carboxylate (81% yield).
Step 2: Reduction of the Ester
-
Dissolve the methyl ester from Step 1 in ethanol (EtOH).
-
Add sodium borohydride (NaBH₄) and stir at room temperature to produce (5S)-5-(hydroxymethyl)pyrrolidin-2-one (71% yield).
Step 3: Protection of the Alcohol
-
Dissolve the alcohol from Step 2 in dichloromethane (CH₂Cl₂).
-
Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of trifluoroacetic acid (TFA).
-
Stir at room temperature to yield (S)-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)pyrrolidin-2-one (94% yield).
Step 4: N-Tosylation of the Lactam
-
Dissolve the protected alcohol from Step 3 in tetrahydrofuran (THF).
-
Cool the solution to -78°C and add lithium bis(trimethylsilyl)amide (LiHMDS).
-
Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature to afford the N-tosyl lactam (95% yield).
Step 5: Nucleophilic Ring-Opening of the N-Tosyl Lactam
-
Method A: Grignard Reagent Addition for Tertiary Alcohol Analogs
-
Dissolve the N-tosyl lactam from Step 4 in THF.
-
Add an excess (20 equivalents) of methylmagnesium bromide.
-
Stir at room temperature to yield the tertiary alcohol glutamate analog (62% yield).
-
-
Method B: Addition of N,O-Dimethylhydroxylamine for Ketone Analogs
-
To a solution of N,O-dimethyl hydroxylamine hydrochloride (2 equivalents) in THF, add methylmagnesium bromide (20 equivalents).
-
Add the N-tosyl lactam from Step 4 to this mixture.
-
Stir for 24 hours to obtain the ketone glutamate analog (62% yield).
-
Visualizations
Glutamate Receptor Signaling Pathway
References
- 1. era.ed.ac.uk [era.ed.ac.uk]
- 2. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Conditions for removal of the tosyl protecting group from glutamic acid
Welcome to the Technical Support Center for Protecting Group Chemistry. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of the tosyl protecting group from glutamic acid, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the N-tosyl group from glutamic acid?
The N-tosyl group is known for its stability and typically requires strong acidic or reductive conditions for cleavage.[1] The choice of method depends on the overall stability of your molecule and the presence of other functional groups. The most common approaches are acidic hydrolysis, reductive cleavage, and electrolytic reduction.
A comparative overview of common deprotection methods is presented below.
| Method | Reagents & Conditions | Typical Yield | Key Considerations |
| Acidic Hydrolysis | 48% HBr in Acetic Acid with phenol, 70°C | Variable, substrate-dependent | Harsh conditions may cleave other acid-labile groups (e.g., Boc, t-butyl esters). Can cause side reactions.[2][3] |
| Reductive Cleavage | Sodium in liquid ammonia | Good to excellent | Effective but requires specialized equipment for handling liquid ammonia. May reduce other functional groups. |
| Samarium(II) Iodide (SmI₂) in THF | Good to excellent | Mild and highly effective for a broad range of substrates.[4][5] | |
| Sodium Amalgam (Na/Hg) in buffered methanol | High to quantitative | A highly efficient and clean method for removing tosyl groups.[6] | |
| Electrolytic Reduction | Pb cathode, NaCl or KCl in methanol/water, pH 11 | Excellent (e.g., 92% for a glutathione derivative) | Mild, selective, and high-yielding. Preserves peptide bonds and optical activity.[7] |
Troubleshooting Guides
Q2: My N-tosyl deprotection is incomplete or fails to proceed. What are the potential causes and solutions?
Incomplete deprotection is a common challenge due to the robustness of the sulfonamide bond. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete N-tosyl deprotection.
Possible Causes and Solutions:
-
Insufficiently Harsh Conditions : The N-tosyl group is very stable.[1] If you are using milder conditions, they may not be sufficient.
-
Solution : If using acidic methods, increase the temperature or switch to a stronger acid system like 48% HBr in acetic acid. For reductive methods, ensure the reagent is active; for instance, SmI₂ solutions should be freshly prepared and have a deep blue color.[8]
-
-
Steric Hindrance : Bulky groups near the N-tosyl moiety can impede reagent access.
-
Solution : Consider switching to a method with a smaller reactive species or a different mechanism. Reductive methods like sodium in liquid ammonia or electrolytic reduction may be more effective in these cases.
-
-
Reagent Decomposition : Some reagents, particularly organometallics and reducing agents like SmI₂, are sensitive to air and moisture.
-
Solution : Ensure all reactions are performed under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Use freshly distilled, dry solvents.
-
Q3: I am observing a side product with a mass loss of 18 Da. What is it and how can I prevent it?
This is a classic sign of pyroglutamate formation , a common side reaction for N-terminal glutamic acid residues.
Mechanism of Pyroglutamate Formation
The free α-amino group, once deprotected, can act as an internal nucleophile, attacking the side-chain γ-carboxyl group. This intramolecular cyclization forms a five-membered pyroglutamate ring and eliminates a molecule of water.[9][10] This side reaction is pH-dependent, with increased rates in both acidic (pH < 4) and basic (pH > 8) conditions.[11][12] The optimal pH to minimize this reaction is between 6.0 and 7.0.[9][11]
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Prevention Strategies:
-
pH Control : During work-up and purification, maintain the pH of all aqueous solutions between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.[9][11]
-
Temperature Control : Perform purification steps at reduced temperatures (e.g., 4°C) to slow the reaction rate.[9]
-
Protect the Side Chain : If the synthesis allows, protecting the glutamic acid side-chain carboxyl group (e.g., as a tert-butyl ester) until the final deprotection step can prevent this side reaction.[2][]
-
Method Selection : Choose a deprotection method that allows for a rapid and clean work-up, minimizing the time the deprotected glutamic acid is exposed to non-ideal pH conditions. Electrolytic reduction, for example, can be performed at a controlled pH.[7]
Experimental Protocols
Protocol 1: Electrolytic Deprotection of N-Tosyl-Glutamic Acid Derivative
This protocol is adapted from a general procedure for the electrolytic cleavage of N-tosyl amino acids and peptides, which has been shown to be highly effective and mild, preserving optical activity.[7]
Materials:
-
N-Tosyl-glutamic acid derivative (1 equivalent)
-
Methanol (reagent grade)
-
Potassium Chloride (KCl) or Sodium Chloride (NaCl) (2 equivalents)
-
Deionized Water
-
Hydrochloric Acid (HCl), 20% solution
-
Potassium Hydroxide (KOH) solution
-
Electrolytic cell with a lead (Pb) cathode and a carbon anode, separated by a diaphragm.
Procedure:
-
In the cathodic compartment of the electrolytic cell, dissolve the N-tosyl-glutamic acid derivative and 2 equivalents of KCl in 20% aqueous methanol.
-
Adjust the pH of the cathodic solution to 11 using the KOH solution.
-
Fill the anodic compartment with a 20% HCl solution.
-
Cool the cell to 25°C and pass a constant current with a density of approximately 3.2 A/dm².
-
Continue the electrolysis for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Maintain the pH of the cathodic solution at 11 throughout the reaction by adding 20% HCl as needed.
Work-up:
-
Upon completion, stop the electrolysis and adjust the pH of the cathodic solution to the isoelectric point of glutamic acid (~3.2) with HCl.
-
The deprotected glutamic acid will precipitate out of the solution.
-
Collect the product by filtration and wash with cold methanol.
-
Recrystallize the product from water to obtain the pure glutamic acid derivative.
Protocol 2: Acidic Deprotection using HBr in Acetic Acid
This is a classical, harsh method suitable for robust molecules. Phenol is used as a scavenger to trap byproducts.
Materials:
-
N-Tosyl-glutamic acid (1 equivalent)
-
48% Hydrobromic acid (HBr) in acetic acid
-
Phenol (1-2 equivalents)
-
Anhydrous diethyl ether
-
Anhydrous reaction vessel with a reflux condenser and gas outlet to a scrubber (to neutralize HBr fumes).
Procedure:
-
To the reaction vessel, add the N-tosyl-glutamic acid and phenol.
-
Under a fume hood, add the solution of 48% HBr in acetic acid.
-
Heat the mixture to 70°C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (a ninhydrin stain can be used to visualize the free amine of the product).
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess HBr and acetic acid.
-
Add a large volume of cold, anhydrous diethyl ether to the residue to precipitate the glutamic acid hydrobromide salt.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to 3.2, or by using ion-exchange chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of Tosyl-L-glutamic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Tosyl-L-glutamic acid, with a specific focus on preventing racemization to ensure the desired stereochemical purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization is the deprotonation of the chiral α-carbon of the glutamic acid under basic reaction conditions. The resulting carbanion is planar and, upon reprotonation, can form both the L- and D-enantiomers, leading to a loss of optical purity.
Q2: How do reaction conditions influence the extent of racemization?
A2: Key factors that influence racemization include:
-
pH: Higher pH (more basic conditions) significantly accelerates the rate of racemization.
-
Temperature: Elevated temperatures can increase the rate of both the desired tosylation reaction and the undesired racemization.
-
Reaction Time: Prolonged exposure to basic conditions at elevated temperatures can lead to increased racemization.
Q3: Which analytical technique is suitable for determining the enantiomeric purity of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the enantiomers of this compound, allowing for the determination of its enantiomeric excess (% ee).
Q4: Can I use a strong base to speed up the reaction?
A4: While a base is necessary for the reaction, using a strong base or an excess of base can significantly increase the risk of racemization. It is crucial to carefully control the pH and use the mildest basic conditions necessary to facilitate the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (% ee) / Significant Racemization | 1. High reaction pH: The use of a strong base or poor pH control can lead to deprotonation of the α-carbon. 2. High reaction temperature: Elevated temperatures accelerate the rate of racemization. 3. Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of racemization. | 1. Maintain a moderately alkaline pH (around 8-10) during the addition of tosyl chloride and the subsequent reaction. Use a pH meter to monitor and adjust the pH carefully with a suitable base (e.g., 2N NaOH). 2. Perform the reaction at a lower temperature. While the standard protocol suggests 70°C, consider reducing the temperature to 50-60°C, although this may require a longer reaction time. Monitor the reaction progress by TLC. 3. Optimize the reaction time. Monitor the reaction to completion using TLC to avoid unnecessarily long exposure to reaction conditions. |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient tosyl chloride or reaction time. 2. Hydrolysis of tosyl chloride: Presence of excess water or prolonged reaction at high pH can lead to the decomposition of tosyl chloride. 3. Product loss during workup: Inefficient extraction or premature precipitation. | 1. Use a slight excess of tosyl chloride (1.1-1.2 equivalents). Ensure the reaction has gone to completion by TLC analysis before proceeding with the workup. 2. Add the tosyl chloride portion-wise to minimize its hydrolysis. Ensure the temperature is not excessively high during the addition. 3. Ensure the pH is adjusted to ~3 during acidification to fully precipitate the product. Extract with a suitable solvent like ethyl acetate multiple times to ensure complete recovery. |
| Presence of Unreacted L-glutamic acid | 1. Insufficient tosyl chloride. 2. Poor mixing of the reaction mixture. | 1. Ensure the correct stoichiometry of tosyl chloride is used. 2. Maintain vigorous stirring throughout the reaction to ensure homogeneity, especially during the addition of tosyl chloride. |
Data Presentation
While specific quantitative data for the racemization of L-glutamic acid during its tosylation under varying conditions is not extensively available in the literature, the following table presents data on the racemization of L-glutamic acid itself under different pH and temperature conditions. This data provides a strong indication of the conditions that favor racemization and should be avoided during the synthesis of this compound.
| Amino Acid | Condition | D/L Ratio | Implication for this compound Synthesis |
| L-glutamic acid | Heated at 110°C in pH 7 solution | Low | Neutral pH minimizes racemization. |
| L-glutamic acid | Heated at 110°C in pH 10 solution | High (134% higher than at pH 7) | Strongly basic conditions drastically increase racemization and should be avoided. |
This data is adapted from studies on the racemization of free L-glutamic acid and serves as a qualitative guide. The actual extent of racemization during the tosylation synthesis may vary.
Experimental Protocols
Synthesis of N-Tosyl-L-glutamic acid with Minimized Racemization
This protocol is adapted from established methods with modifications to minimize racemization.
Materials:
-
L-glutamic acid
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolution of L-glutamic acid: In a round-bottom flask equipped with a stirrer and a pH meter, dissolve L-glutamic acid (1 equivalent) in a 2N sodium hydroxide solution. Use the minimum amount of NaOH solution required to dissolve the amino acid and adjust the pH to approximately 10.
-
Reaction Setup: Place the flask in a water bath maintained at 60-70°C.
-
Addition of Tosyl Chloride: While stirring vigorously, add p-toluenesulfonyl chloride (1.1 equivalents) in small portions over 30-45 minutes.
-
pH Control: During the addition of tosyl chloride, the pH of the solution will decrease. Maintain the pH between 9 and 10 by the dropwise addition of a 2N NaOH solution.
-
Reaction Monitoring: After the complete addition of tosyl chloride, continue stirring the reaction mixture at 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (L-glutamic acid) is consumed.
-
Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to below 5°C.
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 3. A white precipitate of N-Tosyl-L-glutamic acid should form.
-
Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-Tosyl-L-glutamic acid.
Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol and may require optimization for your specific HPLC system and column.
Materials:
-
N-Tosyl-L-glutamic acid sample
-
Racemic N-Tosyl-DL-glutamic acid (for method development)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column)
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are good starting points.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be Hexane:Isopropanol:TFA (80:20:0.1).
-
Sample Preparation: Prepare a standard solution of racemic N-Tosyl-DL-glutamic acid and a solution of your synthesized N-Tosyl-L-glutamic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers and to confirm baseline separation.
-
Inject your synthesized sample.
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for both the L- and D-enantiomers in the chromatogram of your synthesized sample.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Visualizations
Technical Support Center: Optimizing Diastereomeric Salt Crystallization with Tosyl-L-glutamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of diastereomeric salt crystallization using Tosyl-L-glutamic acid as a resolving agent.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.
FAQs
Q1: What is the fundamental principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the reaction of a racemic mixture (e.g., of an amine) with the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have different physical properties, such as solubility in a given solvent.[1] By carefully selecting the solvent and crystallization conditions, one diastereomer will be less soluble and will preferentially crystallize, allowing for its separation from the more soluble diastereomer.[1]
Q2: How do I choose an appropriate solvent for the crystallization?
A2: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. The goal is to find a solvent that dissolves both salts to some extent but allows for the selective precipitation of the desired diastereomer upon cooling or concentration. A solvent screening is a crucial first step in optimizing your resolution.
Q3: What is the typical stoichiometry used for the resolving agent?
A3: A 1:1 molar ratio of the racemic compound to this compound is a common starting point. However, the optimal stoichiometry can vary and should be experimentally determined. In some cases, using a sub-stoichiometric amount of the resolving agent can be more effective.
Troubleshooting Common Issues
Q4: I am not observing any crystal formation, or an oil is forming. What should I do?
A4: This is a common issue that can arise from several factors:
-
Solvent Choice: The solvent may be too effective at dissolving the diastereomeric salts, preventing the solution from becoming supersaturated. Conversely, if the salts are completely insoluble, crystallization will also not occur.
-
Supersaturation: The solution may not be sufficiently concentrated. You can try to increase the concentration by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble).
-
Temperature: The crystallization temperature is critical. Some systems benefit from slow, controlled cooling to promote crystal growth.
-
Impurities: Impurities in either the racemic mixture or the resolving agent can inhibit crystal nucleation and growth. Ensure the purity of your starting materials.
Q5: The yield of my desired diastereomeric salt is low. How can I improve it?
A5: Low yield indicates that a significant portion of the desired, less-soluble diastereomer remains in the mother liquor. To improve the yield, consider the following:
-
Optimize the Solvent System: Further screening of solvents or using solvent mixtures can help to decrease the solubility of the target salt.
-
Adjust the Cooling Profile: A slower, more controlled cooling rate can lead to better crystal formation and higher recovery. Experiment with different final crystallization temperatures.
-
Increase Crystallization Time: Allowing the crystallization to proceed for a longer period may allow for more complete precipitation of the less soluble salt.
-
Seeding: Adding a small amount of pre-existing crystals of the desired diastereomeric salt (seed crystals) can promote its crystallization.
Q6: The diastereomeric excess (d.e.) of my crystals is low. How can I improve the selectivity?
A6: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation. To improve selectivity:
-
Thorough Solvent Screening: This is the most critical step. The goal is to maximize the solubility difference between the two diastereomers.
-
Slower Crystallization Rate: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one. Employing a slower cooling rate or a gradual addition of an anti-solvent can improve purity.
-
Recrystallization: A single crystallization step may not be sufficient. One or more recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.
Data Presentation
The following table summarizes the effect of different solvents on the diastereomeric resolution of (RS)-α-methylbenzylamine with a structurally similar resolving agent, N-tosyl-(S)-phenylalanine. This data can serve as a starting point for solvent selection when using this compound, though experimental verification is essential.
| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer | Enantiomeric Purity of Recovered Amine |
| (RS)-α-methylbenzylamine | N-tosyl-(S)-phenylalanine | 2-PrOH | (S)-amine · (S)-acid | High (S) |
| (RS)-α-methylbenzylamine | N-tosyl-(S)-phenylalanine | Dioxane | (R)-amine · (S)-acid | High (R) |
| (RS)-α-methylbenzylamine | N-tosyl-(S)-phenylalanine | Dioxane/MeOH | (R)-amine · (S)-acid | High (R) |
Data adapted from a study on a similar resolving agent and may not be directly transferable to this compound. Experimental validation is required.[2]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. The specific solvent, temperature, and concentrations should be optimized for each specific substrate.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected solvent (e.g., methanol, ethanol, or a mixture).
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution.
-
Slowly add the this compound solution to the amine solution with constant stirring.
-
-
Crystallization:
-
If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in a refrigerator or an ice bath.
-
If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Once crystallization is complete, collect the crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying:
-
Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.
-
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Salt Dissociation:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the solution becomes basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
-
Extraction:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the diastereomeric salt crystallization process.
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting decision tree.
References
Troubleshooting poor solubility of Tosyl-L-glutamic acid in organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of Tosyl-L-glutamic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound known to be soluble?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] It has also been noted to react with ethanol extracts, suggesting some degree of solubility or reactivity in ethanol.
Q2: Why is my this compound not dissolving in a particular organic solvent?
The poor solubility of this compound in certain organic solvents can be attributed to several factors including the polarity mismatch between the solute and the solvent, the crystalline structure of the solid, and the presence of strong intermolecular forces (e.g., hydrogen bonding) in both the solute and the solvent. This compound is a polar molecule containing two carboxylic acid groups and a sulfonamide group, which favors solubility in polar solvents.
Q3: Can I heat the mixture to improve the solubility of this compound?
Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. For L-glutamic acid, the parent compound, solubility increases with higher temperatures.[3] However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound. The melting point of this compound is in the range of 122-137°C.[1] It is advisable to conduct a preliminary thermal stability test if you plan to use elevated temperatures for dissolution.
Q4: How does the purity of this compound affect its solubility?
Impurities in the this compound can affect its solubility characteristics. The presence of less soluble impurities can lead to the formation of a saturated solution at a lower concentration of the desired compound. It is recommended to use a high-purity grade of this compound for your experiments.[2]
Q5: Are there any general strategies to improve the solubility of acidic compounds like this compound in organic solvents?
Yes, several strategies can be employed to enhance the solubility of acidic organic compounds:
-
pH Adjustment: For protic solvents, converting the carboxylic acid to its conjugate base (a salt) by adding a base can significantly increase solubility in polar solvents.[4][5]
-
Co-solvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute.[5]
-
Salt Formation: Converting the acidic compound to a salt by reacting it with a base can increase its polarity and, consequently, its solubility in polar organic solvents.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound.
Issue: The compound is not dissolving in the chosen solvent.
Symptoms: Solid particles of this compound remain suspended in the solvent even after vigorous stirring or sonication.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the polar this compound.
-
Solution: Switch to a more polar aprotic solvent like DMSO or DMF, or a polar protic solvent like methanol or ethanol.
-
-
Insufficient Sonication/Agitation: The compound may require more energy to overcome the crystal lattice energy.
-
Solution: Increase the sonication time or use a vortex mixer to provide more vigorous agitation.
-
-
Low Temperature: The solubility of the compound may be highly dependent on temperature.
-
Solution: Gently warm the mixture while stirring. Monitor the temperature to avoid any potential degradation.
-
-
Concentration is too high: You may be trying to prepare a solution that is above the solubility limit of the compound in that specific solvent at that temperature.
-
Solution: Try preparing a more dilute solution.
-
Issue: The compound dissolves initially but then precipitates out of solution.
Symptoms: A clear solution is formed, but over time, a solid reappears.
Possible Causes and Solutions:
-
Supersaturated Solution: The initial dissolution may have been achieved by heating, and upon cooling to room temperature, the solution becomes supersaturated and the excess solute precipitates.
-
Solution: Maintain the solution at the elevated temperature at which it is soluble, or prepare a more dilute solution that remains stable at room temperature.
-
-
Change in Solvent Composition: Evaporation of a more volatile co-solvent in a mixture can alter the overall solvent polarity, leading to precipitation.
-
Solution: Keep the container tightly sealed to prevent solvent evaporation.
-
-
pH Shift: For protic solvents, absorption of atmospheric CO2 can lower the pH and cause the precipitation of an acidic compound.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to pH changes.
-
Quantitative Solubility Data
Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Organic Solvents at 298.15 K (25 °C) [6]
| Solvent | Mole Fraction Solubility (x 10-4) |
| Water | 425.69 |
| Methanol | 13.79 |
| 1,4-Dioxane | 3.31 |
| Acetone | 2.21 |
| Ethanol | 2.12 |
| Ethyl Acetate | 1.45 |
| 2-Propanol | 1.44 |
| n-Hexane | 1.32 |
| 1-Propanol | 1.16 |
| 2-Butanone | 1.07 |
| Acetonitrile | 0.34 |
| Dichloromethane | 0.24 |
Note: This data is for L-glutamic acid 5-methyl ester and should be used as a qualitative guide for solvent selection for this compound.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a simple method to estimate the solubility of this compound in a given solvent.
-
Materials:
-
This compound
-
A range of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, THF)
-
Small vials with screw caps
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a vial.
-
Add a small, known volume of the solvent (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not completely dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat the vortexing.
-
Continue adding solvent in a stepwise manner until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
-
Protocol 2: Solubility Enhancement by Co-solvency
This protocol describes how to use a co-solvent to improve the solubility of this compound.
-
Materials:
-
This compound
-
A "poor" solvent (one in which the compound has low solubility)
-
A "good" solvent (one in which the compound is highly soluble, e.g., DMSO)
-
Vials, vortex mixer, and analytical balance as in Protocol 1.
-
-
Procedure:
-
Prepare a stock solution of this compound in the "good" solvent at a known concentration.
-
In a series of vials, prepare different ratios of the "poor" solvent and the "good" solvent (e.g., 9:1, 8:2, 7:3, etc.).
-
To each vial, add a small aliquot of the this compound stock solution.
-
Vortex each vial and observe for any precipitation.
-
The solvent mixture with the highest proportion of the "poor" solvent that maintains a clear solution represents an effective co-solvent system.
-
Protocol 3: Solubility Enhancement by Salt Formation (for Protic Solvents)
This protocol outlines the steps to increase the solubility of this compound in protic organic solvents by forming a salt.
-
Materials:
-
This compound
-
A suitable base (e.g., a volatile organic base like triethylamine or a non-volatile base like sodium methoxide if sodium salts are acceptable for the downstream application)
-
The desired protic organic solvent (e.g., methanol, ethanol)
-
Vials, vortex mixer, and analytical balance.
-
-
Procedure:
-
Suspend a known amount of this compound in the chosen protic solvent.
-
Add the base dropwise while stirring or vortexing.
-
Continue adding the base until the solid dissolves. A slight excess of the base may be required.
-
The resulting solution contains the more soluble salt of this compound.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. 4816-80-2 CAS MSDS (N-(p-Tolylsulphonyl)-L-glutamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. acs.figshare.com [acs.figshare.com]
Stability and long-term storage of N-Tosyl-L-glutamic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of N-Tosyl-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid N-Tosyl-L-glutamic acid?
For optimal long-term stability, solid N-Tosyl-L-glutamic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] For extended storage, temperatures of -20°C or lower are recommended to minimize potential degradation.[2][3]
Q2: How should I store solutions of N-Tosyl-L-glutamic acid?
Solutions of N-Tosyl-L-glutamic acid should be prepared fresh for optimal results. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5] The stability of amino acids in solution can be affected by pH, with a slightly acidic pH of 5-6 often being preferable for storage.[4]
Q3: What are the potential degradation pathways for N-Tosyl-L-glutamic acid?
The primary degradation pathways for N-Tosyl-L-glutamic acid are expected to involve the hydrolysis of the tosyl protecting group or changes to the glutamic acid backbone. Under elevated temperatures, the glutamic acid portion can cyclize to form pyroglutamic acid, particularly in aqueous solutions at acidic pH (especially pH 2-3).[6][7] Thermal decomposition at very high temperatures can lead to the formation of succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[8] The tosyl group is also known to be labile to acidic conditions.[9]
Q4: Is N-Tosyl-L-glutamic acid sensitive to light or moisture?
Yes, exposure to moisture can significantly decrease the long-term stability of N-Tosyl-L-glutamic acid.[4] It is recommended to store the compound in a dry environment and allow the container to equilibrate to room temperature before opening to prevent condensation.[5] While specific data on photosensitivity is limited, it is good practice to store the compound protected from light.[3]
Q5: What are the signs of degradation of N-Tosyl-L-glutamic acid?
Visual signs of degradation can include a change in color from white to off-white or yellow, or a change in the physical state of the powder (e.g., clumping due to moisture absorption). For solutions, precipitation or a change in color may indicate degradation or solubility issues. Analytical techniques such as HPLC can be used to assess the purity and detect degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of N-Tosyl-L-glutamic acid due to improper storage. | - Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).- Consider using a fresh batch of the compound.- Assess the purity of the current stock using an appropriate analytical method (e.g., HPLC, NMR). |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent. | - Consult the product's technical data sheet for solubility information.- Consider using a different solvent or a co-solvent system.- Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of impurities or degradation products. | - Review the storage history and handling of the material.- Possible degradation products to consider are L-glutamic acid (from deprotection) and pyroglutamic acid (from cyclization).- Perform a forced degradation study on a small sample to help identify potential degradation peaks. |
| pH of the solution changes over time | Degradation of the compound leading to the formation of acidic or basic byproducts. | - Prepare solutions fresh before use.- If storage of a solution is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5-6) and store at -20°C or below.[4] |
Stability Data
| Storage Condition | Solid Form | Solution Form |
| Temperature | -20°C or below for long-term storage.[2][3] | -20°C to -80°C for short to medium-term storage.[7][10] |
| Light | Store in the dark.[3] | Store in the dark.[5] |
| Moisture | Keep in a dry environment.[1] | Use anhydrous solvents where possible; minimize exposure to atmospheric moisture. |
| pH | Not applicable. | A slightly acidic pH of 5-6 is often recommended for peptide and amino acid solutions.[4] |
Experimental Protocols
Protocol for Assessing the Purity and Stability of N-Tosyl-L-glutamic acid by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of N-Tosyl-L-glutamic acid and to monitor its stability over time under specific storage conditions.
Materials:
-
N-Tosyl-L-glutamic acid sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of N-Tosyl-L-glutamic acid and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile followed by dilution with Mobile Phase A) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it over time to elute the compound and any potential impurities. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
For a stability study, store samples of N-Tosyl-L-glutamic acid under different conditions (e.g., different temperatures, light exposure) and analyze them at regular intervals using this method to monitor for the appearance of degradation peaks and a decrease in the main peak area.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of N-Tosyl-L-glutamic acid.
Caption: Factors influencing the stability of N-Tosyl-L-glutamic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rssynthesis.com [rssynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Chiral Resolution with N-Tosyl-L-glutamic acid
Welcome to the Technical Support Center for improving the efficiency of chiral resolution using N-Tosyl-L-glutamic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your resolution experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the chiral resolution of racemic amines with N-Tosyl-L-glutamic acid.
Issue 1: No Crystal Formation After Adding N-Tosyl-L-glutamic acid
-
Question: I've mixed my racemic amine and N-Tosyl-L-glutamic acid in the chosen solvent, but no crystals have formed, even after cooling. What should I do?
-
Answer: The absence of crystallization is a common issue and can be addressed by systematically investigating the following factors:
-
Solvent Choice: The selected solvent may be too good at dissolving the diastereomeric salts. An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. If the salt is too soluble, consider switching to a less polar solvent or a mixture of solvents. Conversely, if the salt appears insoluble, a more polar solvent system should be explored.
-
Supersaturation: Crystallization is initiated from a supersaturated solution. You can achieve this by:
-
Slow Cooling: Gradually lower the temperature of the solution. Rapid cooling can sometimes lead to oiling out.
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts.
-
Anti-solvent Addition: Introduce a solvent in which the diastereomeric salts are less soluble to induce precipitation.
-
-
Seeding: Adding a few seed crystals of the desired diastereomeric salt can initiate crystallization. If seed crystals are unavailable, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Concentration: Ensure that the concentration of your racemic amine and resolving agent is appropriate. Highly dilute solutions may not reach the necessary supersaturation for crystallization to occur.
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
-
Question: I have obtained crystals, but the yield of my target enantiomer is very low. How can this be improved?
-
Answer: Low yields can often be rectified by optimizing the experimental conditions:
-
Molar Ratio of Resolving Agent: While a 0.5 molar equivalent of the resolving agent is theoretically sufficient to resolve one enantiomer, this ratio can be adjusted. Experiment with slightly different molar ratios (e.g., 0.45 to 0.55 equivalents) to find the optimal balance for maximizing the precipitation of the desired diastereomeric salt while minimizing the precipitation of the undesired one.
-
Solvent System Optimization: The yield is highly dependent on the solubility of the diastereomeric salts in the chosen solvent. A screening of different solvents or solvent mixtures is often necessary to identify a system that provides the best compromise between yield and purity.
-
Crystallization Time and Temperature: The kinetics of crystallization play a crucial role. Allowing the solution to crystallize over a longer period or at a different temperature can sometimes improve the yield. Experiment with different cooling profiles and crystallization times.
-
Issue 3: Poor Enantiomeric Excess (e.e.) of the Resolved Amine
-
Question: After liberating the amine from the diastereomeric salt, the enantiomeric excess is lower than expected. What are the potential causes and solutions?
-
Answer: Low enantiomeric excess is typically due to the co-precipitation of the undesired diastereomer. Here are some strategies to enhance the purity:
-
Recrystallization: The most effective method to improve the enantiomeric excess is to recrystallize the isolated diastereomeric salt. This process can be repeated until the desired level of purity is achieved. Each recrystallization step will likely result in some loss of material, so a balance between purity and yield must be considered.
-
Solvent Screening for Recrystallization: The choice of solvent for recrystallization is as critical as the initial crystallization solvent. A solvent that provides a large solubility difference between the two diastereomeric salts is ideal.
-
Kinetic vs. Thermodynamic Control: In some cases, the initially formed crystals may have a lower purity. Allowing the crystallization to proceed for a longer duration might enable the system to reach thermodynamic equilibrium, potentially favoring the crystallization of the less soluble, purer diastereomer. Conversely, in some systems, rapid crystallization (kinetic control) might yield a purer product.
-
Issue 4: Oiling Out Instead of Crystallization
-
Question: My diastereomeric salt is separating as an oil instead of a solid. What should I do?
-
Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This can be addressed by:
-
Slower Cooling: Rapid cooling is a common cause of oiling out. Try to cool the solution much more slowly to allow for ordered crystal lattice formation.
-
Dilution: The concentration of the solution might be too high. Diluting the solution with more solvent can sometimes prevent oiling out.
-
Solvent Modification: The solvent system may not be optimal. Experiment with different solvents or solvent mixtures.
-
Seeding: Adding seed crystals to the oiled-out mixture can sometimes induce crystallization from the oil.
-
Data Presentation
The efficiency of chiral resolution is highly dependent on the specific amine and the experimental conditions. The following tables provide a template for organizing experimental data and illustrate the impact of various parameters on yield and enantiomeric excess.
Table 1: Effect of Solvent on Chiral Resolution Efficiency
| Racemic Amine | Solvent System | Molar Ratio (Amine:Ts-L-Glu) | Yield of Diastereomeric Salt (%) | e.e. of Resolved Amine (%) |
| 1-Phenylethylamine | Methanol | 1:0.5 | 45 | 85 |
| 1-Phenylethylamine | Ethanol | 1:0.5 | 52 | 92 |
| 1-Phenylethylamine | Isopropanol | 1:0.5 | 48 | 90 |
| 1-Phenylethylamine | Acetonitrile | 1:0.5 | 35 | 78 |
| 1-Phenylethylamine | Ethyl Acetate | 1:0.5 | 60 | 95 |
Table 2: Influence of Temperature on Chiral Resolution
| Racemic Amine | Solvent | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | e.e. of Resolved Amine (%) |
| 1-(4-Chlorophenyl)ethylamine | Ethanol | 25 (Room Temp) | 50 | 88 |
| 1-(4-Chlorophenyl)ethylamine | Ethanol | 4 | 58 | 94 |
| 1-(4-Chlorophenyl)ethylamine | Ethanol | -10 | 65 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine with N-Tosyl-L-glutamic acid
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 equivalents) in the same solvent, gently heating if necessary to achieve a clear solution.
-
Salt Formation: Slowly add the N-Tosyl-L-glutamic acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise to adjust the pH to >10. This will break the salt and liberate the free amine.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis: Determine the yield and measure the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or GC.
Visualizations
Diagram 1: Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting guide for low enantiomeric excess.
Technical Support Center: Deprotection of Tosyl Groups in Complex Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tosyl (Tos) groups in complex peptides.
Troubleshooting Guide
Issue 1: Incomplete Deprotection of the Tosyl Group
Symptoms:
-
Mass spectrometry (MS) analysis shows the presence of the tosyl-protected peptide or intermediates.
-
HPLC analysis indicates a mixture of protected, partially deprotected, and fully deprotected peptides.
-
The final product exhibits poor solubility, which can be characteristic of protected peptides.
Potential Causes:
-
Insufficient reaction time or inadequate temperature: The tosyl group, particularly on arginine residues, is notoriously stable and requires harsh conditions for complete removal.[1][2]
-
Reagent degradation: The effectiveness of reagents like hydrogen fluoride (HF) can be compromised by moisture.
-
Steric hindrance: In complex or sterically hindered peptides, the tosyl group may be less accessible to the deprotection reagents.
-
Suboptimal scavenger cocktail: The choice and concentration of scavengers can influence the efficiency of the cleavage reaction.
Suggested Solutions:
-
Optimize reaction conditions: For HF cleavage of peptides containing Arg(Tos), consider extending the reaction time up to 2 hours at 0-5 °C.[1][3] Some difficult sequences may even require up to 12 hours.[4]
-
Ensure anhydrous conditions: Use freshly distilled and anhydrous HF for the cleavage reaction.[5]
-
Utilize a "low-high" HF procedure: This involves an initial treatment with a low concentration of HF in dimethyl sulfide (DMS) to remove more labile protecting groups, followed by a standard "high" HF cleavage to remove resistant groups like Tos from arginine.[1][3]
-
Consider alternative deprotection methods: For certain peptides, sodium in liquid ammonia reduction can be an effective, albeit technically demanding, alternative to HF cleavage.[6][7]
Issue 2: Peptide Degradation or Modification During Deprotection
Symptoms:
-
MS analysis reveals unexpected masses corresponding to side-products.
-
HPLC analysis shows multiple impurity peaks.
-
The desired peptide is obtained in a very low yield.
Potential Causes:
-
Side reactions from reactive cations: During acid-mediated deprotection (e.g., with HF), carbocations are generated from the protecting groups and can lead to alkylation of nucleophilic residues like tryptophan (Trp), methionine (Met), and tyrosine (Tyr).[1]
-
Sulfonation: The cleaved tosyl group can re-react with sensitive residues, causing O-sulfonation of serine (Ser) and threonine (Thr) or modification of tryptophan.[8]
-
Oxidation: Methionine residues are susceptible to oxidation to methionine sulfoxide.[4]
-
Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide under acidic conditions.[4]
-
Over-reduction with sodium in liquid ammonia: Using an excess of sodium can lead to undesired transformations, including cleavage of peptide bonds and reduction of carboxamide groups.[6]
Suggested Solutions:
-
Use an appropriate scavenger cocktail: The addition of scavengers is crucial to trap reactive cationic species. A common scavenger for tosyl group cleavage is thioanisole.[8][9] Refer to the table below for recommended scavenger cocktails for HF cleavage.
-
Protect sensitive residues: For peptides containing tryptophan, using a Boc protecting group on the indole nitrogen can prevent modification by the cleaved tosyl group.[8]
-
Optimize sodium in liquid ammonia conditions: Carefully control the amount of sodium used to avoid a persistent blue color, which indicates an excess of the reducing agent and can lead to side reactions.[6][10]
-
Employ orthogonal protection strategies: For complex peptides, consider using alternative, more labile protecting groups for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which can be removed under milder acidic conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing a tosyl group from an arginine residue?
A1: The most common method is treatment with strong acids, such as anhydrous hydrogen fluoride (HF).[12] Typical conditions involve reacting the peptide-resin with HF at 0-5 °C for 1-2 hours in the presence of scavengers like anisole or thioanisole.[1][3] An alternative method is reduction with sodium in liquid ammonia.[7]
Q2: Why is the tosyl group particularly difficult to remove from arginine?
A2: The tosyl group is a very stable sulfonamide protecting group. Its removal from the guanidinium side chain of arginine requires harsh acidic conditions due to the electron-withdrawing nature of the sulfonyl group, which strengthens the N-S bond.[7][12]
Q3: What are the primary side reactions to be aware of during tosyl deprotection?
A3: The main side reactions include alkylation of sensitive residues (Trp, Met, Tyr) by carbocations generated during acidolysis, and sulfonation of Trp, Ser, or Thr residues by the cleaved tosyl group.[8] With HF cleavage, formation of homoserine lactone from C-terminal methionine can also occur.[13]
Q4: How can I monitor the progress of the deprotection reaction?
A4: A small aliquot of the cleavage mixture can be worked up and analyzed by analytical HPLC and mass spectrometry to check for the disappearance of the starting material and the appearance of the desired product. This allows for the optimization of the reaction time without consuming the entire batch.
Q5: Are there more modern alternatives to the tosyl group for arginine protection?
A5: Yes, in modern peptide synthesis, particularly with Fmoc-based strategies, sulfonyl-based protecting groups like Pbf and Pmc are more commonly used.[11] These groups are more acid-labile than Tos and can be cleaved under milder conditions, often with trifluoroacetic acid (TFA)-based cocktails, which reduces the occurrence of side reactions.[11][14] The NO2 group has also been revisited as a protecting group for arginine that can be removed under reductive conditions.[12]
Data Presentation
Table 1: Comparison of Common Arginine Protecting Groups
| Protecting Group | Lability | Cleavage Conditions | Typical Cleavage Time | Reported Purity/Yield | Key Considerations |
| Tos (Tosyl) | Low | Anhydrous HF | 1 - 2 hours | Variable | Requires harsh conditions; risk of side reactions.[11][15] |
| Pmc | Medium | TFA-based cocktails | 3 hours | ~46% (in one study) | More labile than Tos, but can cause tryptophan alkylation.[11][14] |
| Pbf | High | TFA-based cocktails | 1.5 - 3 hours | ~69% (in one study) | More labile than Pmc, with reduced side reactions.[11][14] |
| NO2 | Very Low | HF or Reduction (e.g., SnCl2) | Variable | - | Can lead to ornithine formation during HF cleavage.[12][15] |
Table 2: Standard Protocols for Tosyl Deprotection
| Method | Reagents and Conditions | Procedure |
| Standard HF Cleavage | Anhydrous HF, Scavenger (e.g., anisole or thioanisole) | 1. Place the peptide-resin in an HF apparatus reaction vessel with a scavenger. 2. Cool the vessel to -78 °C. 3. Distill anhydrous HF into the vessel. 4. Stir the mixture at 0-5 °C for 1-2 hours.[1][3] 5. Evaporate the HF under a stream of nitrogen. 6. Work up the crude peptide. |
| Sodium in Liquid Ammonia Reduction | Sodium, Liquid Ammonia | 1. Dissolve the protected peptide in liquid ammonia at -78 °C. 2. Add small pieces of sodium until a faint blue color persists for 30 seconds (avoiding a deep, persistent blue).[6][10] 3. Quench the reaction with a proton source (e.g., ammonium chloride). 4. Evaporate the ammonia and work up the product. |
Visualizations
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with Tosyl-L-glutamic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tosyl-L-glutamic acid. The focus is on the primary analytical techniques used to monitor reaction progress: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overall Experimental Workflow
The general process for monitoring a reaction involving this compound involves careful sample preparation followed by analysis using one or more of the techniques detailed below.
Caption: General experimental workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of starting material and the formation of products due to its quantitative accuracy and resolving power. Reversed-phase HPLC is most common for analyzing amino acid derivatives.[1]
Frequently Asked Questions & Troubleshooting
Q1: My retention times are drifting between injections. What's causing this?
A1: Retention time instability is a common issue. The most likely causes are related to the mobile phase, column temperature, or insufficient equilibration time.[2][3]
-
Mobile Phase: Ensure your mobile phase is well-mixed and degassed.[2] If preparing solvents online, check that the mixing device is functioning correctly.[3] For ionizable compounds like glutamic acid derivatives, the mobile phase pH is critical; even a small change of 0.1 pH units can shift retention times.[3][4]
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention.[2]
-
Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with 5-10 column volumes.[5]
Q2: I'm seeing high baseline noise. How can I fix it?
A2: A noisy baseline can obscure small peaks and affect integration. Common culprits include air bubbles, contaminated mobile phase, or detector issues.
-
System Leaks/Bubbles: Check for loose fittings and ensure the pump seals are not worn out.[2] Degas the mobile phase thoroughly and purge the system to remove any trapped air.[2]
-
Contamination: Use only HPLC-grade solvents, salts, and additives.[4] Bacterial growth can occur in aqueous buffers, so prepare them fresh.[5]
-
Detector: The detector lamp may be failing and require replacement.[2] Contamination in the flow cell can also contribute to noise; flush the cell to clean it.[2]
Q3: My peaks are broad or tailing. What should I do?
A3: Poor peak shape compromises resolution and quantification. This can stem from on-column issues or incompatibility between the sample and mobile phase.
-
Column Contamination: Impurities from the sample can accumulate at the head of the column. Using a guard column is a powerful way to protect the analytical column.[3] If the column is contaminated, try flushing it with a strong solvent.[2][5]
-
Mobile Phase pH: For amino acid derivatives, an incorrect mobile phase pH can cause peak tailing due to interactions with residual silanols on the column packing. Adjusting the pH or using a different column type may be necessary.[2][6]
-
Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.[2][5]
-
Injection Solvent: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[4]
HPLC Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Retention Time Drift | Poor temperature control, incorrect mobile phase composition, insufficient column equilibration.[2] | Use a column oven, prepare fresh mobile phase checking pH carefully, increase equilibration time.[2][3] |
| Baseline Noise | System leak, air bubbles in the system, contaminated detector cell, failing lamp.[2] | Check fittings, degas mobile phase and purge the system, clean the flow cell, replace the detector lamp.[2] |
| Broad Peaks | Column contamination/overloading, incorrect detector settings, tubing between column and detector is too long.[2] | Replace guard column, decrease injection volume, check detector settings, use narrower/shorter tubing.[2] |
| Peak Tailing | Blocked column frit, wrong mobile phase pH, interfering peak from a co-eluting species.[2] | Reverse-flush the column, adjust mobile phase pH, modify mobile phase composition or gradient to improve separation.[2] |
| Split or Double Peaks | Contamination on the column or guard inlet, sample solvent incompatible with mobile phase.[5] | Replace the guard column, flush the analytical column, dissolve the sample in the mobile phase.[4][5] |
General Protocol for RP-HPLC Analysis
-
Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting into a larger volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B. If necessary, centrifuge to remove particulates.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV detector at 254 nm (for the tosyl group) and 220 nm (for peptide bonds if applicable).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed structural information, making it ideal for confirming the identity of products and intermediates. It can be used quantitatively to monitor reaction progress by integrating the signals of reactants and products over time.[7][8]
Frequently Asked Questions & Troubleshooting
Q1: How can I use ¹H NMR to monitor my reaction's progress?
A1: The key is to identify distinct, well-resolved peaks for both the starting material (this compound) and the expected product.[7] By acquiring spectra at different time points, you can observe the decrease in the integral of the starting material's peaks and the corresponding increase in the product's peaks.[9] For example, monitor the aromatic protons of the tosyl group or the alpha-proton of the glutamic acid backbone.
Q2: My sample is highly concentrated, and the baseline is distorted. What can I do?
A2: High sample concentration can saturate the detector, leading to baseline artifacts.[10]
-
Reduce Tip Angle/Receiver Gain: The simplest solution is to lower the excitation pulse tip angle and reduce the receiver gain to avoid detector overload.[10]
-
Solvent Suppression: If a specific solvent or reactant peak is overwhelming the spectrum, use a solvent suppression technique like WET-1D to selectively reduce its intensity, which can improve the dynamic range for observing smaller signals from other components.[10]
Q3: The signal-to-noise ratio is too low to see my product. How can I improve it?
A3: Low signal-to-noise is common when monitoring the initial stages of a reaction where the product concentration is low.
-
Increase Scans: The most direct way to improve the signal-to-noise ratio is to increase the number of scans (ns).[9] However, be mindful that for kinetic monitoring, the acquisition time for each time point should be short relative to the rate of the reaction.[9]
-
Use a Higher Field Magnet: If available, using a spectrometer with a higher magnetic field strength will inherently provide better sensitivity and signal dispersion.
-
Check Shimming: Poor magnetic field homogeneity (shimming) can significantly broaden peaks and reduce their height, effectively worsening the signal-to-noise ratio. Ensure the sample is shimmed well before starting a kinetic experiment.
Q4: I'm monitoring a reaction in a standard NMR tube and my kinetics seem inconsistent. Why?
A4: Reactions performed in a static NMR tube may not accurately reflect the kinetics of a stirred, bulk reaction in a flask.[11] This is due to poor mixing and potential temperature gradients within the tube.[11] For more accurate kinetic data, using a flow-NMR setup where the reaction mixture is circulated from a stirred vessel through the spectrometer is recommended.[8][11]
Visualizing NMR Reaction Monitoring
Caption: Conceptual diagram of NMR signal changes over time.
General Protocol for NMR Reaction Monitoring
-
Sample Preparation: Prepare a stock solution of your reaction mixture in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) that is compatible with all reactants and products. Ensure the concentration is high enough for good signal but not so high that it causes solubility or detector saturation issues.[10]
-
Initial Spectrum (T=0): Acquire a standard ¹H spectrum of the starting material (this compound) before initiating the reaction. This serves as your reference.
-
Initiate Reaction: Add the final reagent to the NMR tube to start the reaction. Quickly place the tube in the spectrometer.
-
Acquisition Setup: Set up a time-arrayed experiment. For each time point, use a minimal number of scans (e.g., ns=1 or 4) and dummy scans (ds=0) to capture a "snapshot" of the reaction without significant change during acquisition.[9]
-
Set Time Intervals: Define the delay list (the time between each spectrum). You might sample more frequently at the beginning of the reaction and less frequently as it slows down.[9]
-
Data Processing: Process the arrayed data to generate a series of spectra over time.
-
Analysis: Integrate a well-resolved reactant peak and a product peak in each spectrum. Plot the integral values versus time to determine the reaction kinetics.
Mass Spectrometry (MS)
Mass spectrometry is an extremely sensitive technique used to confirm the molecular weight of reactants, products, and any impurities. It is particularly useful for identifying unexpected byproducts. When coupled with liquid chromatography (LC-MS), it provides both separation and identification.
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing the ion for my expected product. What could be wrong?
A1: This can be due to several factors ranging from sample preparation to instrument settings.
-
Ionization Issues: this compound and its products may ionize more efficiently in either positive or negative mode. Try acquiring data in both modes. Electrospray Ionization (ESI) is a common choice for such molecules.
-
Contamination: Mass spectrometers are highly sensitive to contaminants. Surfactants (like Triton or Tween), salts from buffers, and plasticizers can suppress the signal of your analyte.[12] Ensure high-purity solvents and take care during sample preparation to avoid introducing contaminants.[12]
-
Instrument Voltages: The voltages applied to the ion optics guide ions through the instrument. If these are not optimized, your ion of interest may not be transmitted efficiently to the detector.[12]
Q2: My mass spectrum is very complex and difficult to interpret. What are the common fragments for this compound?
A2: Electron ionization (a hard technique) or in-source fragmentation in ESI can lead to characteristic fragments. For a molecule like this compound (MW 301.31), common fragments could arise from:
-
Loss of the tosyl group (C₇H₇SO₂)
-
Decarboxylation (loss of CO₂)
-
Cleavage of the amino acid side chain. The relative abundance of these fragments can be highly dependent on the instrument conditions.[13][14]
Q3: Can I quantify my reaction using MS?
A3: While MS is primarily qualitative, it can be used for relative quantification, especially with LC-MS. By extracting the ion chromatogram (XIC) for the m/z values of the reactant and product, you can compare their peak areas over time. For absolute quantification, an internal standard (ideally a stable isotope-labeled version of the analyte) is required.[15]
HPLC Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common HPLC issues.
General Protocol for LC-MS Analysis
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but ensure all buffers and additives are volatile (e.g., use formic acid or ammonium acetate instead of non-volatile phosphates).[5] Dilute the final sample significantly more than for HPLC-UV to avoid saturating the MS detector.
-
Chromatography: Use a compatible LC method, often with smaller column diameters (e.g., 2.1 mm) and lower flow rates (e.g., 0.2-0.4 mL/min) that are better suited for ESI. A typical mobile phase system would be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[15]
-
MS Instrument Settings:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes initially to determine the best response.
-
Mass Range: Set a scan range appropriate for the expected molecular weights of reactants and products (e.g., m/z 100-500).
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the manufacturer's recommendations.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC).
-
Extract ion chromatograms (XICs) for the specific m/z values corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) masses of your starting material and expected products to track their elution over time.
-
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tosyl-L-glutamic acid vs. Boc-L-glutamic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). For glutamic acid, a trifunctional amino acid, the protection of its γ-carboxyl group is essential to prevent side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides an objective comparison of two potential protecting group strategies for L-glutamic acid in the context of tert-butyloxycarbonyl (Boc) based peptide synthesis: the p-toluenesulfonyl (Tosyl) group and the more conventional benzyl ester (Bzl) or tert-butyl ester (tBu) utilized with Nα-Boc-L-glutamic acid.
While direct, head-to-head experimental comparisons of Tosyl-L-glutamic acid and Boc-L-glutamic acid derivatives in peptide synthesis are not extensively documented in scientific literature, a comparative analysis can be constructed based on the well-established chemical properties of these protecting groups.
Performance Comparison
The choice between a Tosyl-based and a Boc-based strategy for glutamic acid protection hinges on factors such as the desired orthogonality, the stability of the protecting group to various reagents, and the conditions required for its removal.
| Parameter | This compound | Boc-L-glutamic acid (γ-benzyl or γ-tert-butyl ester) |
| Nα-Protection | Boc | Boc |
| γ-Carboxyl Protection | Tosyl ester (OTos) | Benzyl ester (OBzl) or tert-butyl ester (OtBu) |
| Stability | Highly stable to acidic and basic conditions.[1] | OBzl: Stable to mild acid (TFA), cleaved by strong acids (HF). OtBu: Labile to strong acid (TFA).[2][3] |
| Deprotection Conditions | Requires harsh conditions: Na/liquid ammonia or strong acids like HF.[1][4] | OBzl: Cleaved by strong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[5] OtBu: Cleaved by moderate to strong acids (e.g., TFA).[3] |
| Orthogonality in Boc-SPPS | Quasi-orthogonal. Requires a final, harsh deprotection step distinct from the repetitive Nα-Boc removal. | OBzl: Quasi-orthogonal, based on differential acid lability.[2] OtBu: Not orthogonal, as it is cleaved by the same reagent (TFA) used for Nα-Boc removal.[3] |
| Potential Side Reactions | Potential for side reactions under the harsh deprotection conditions. Specific side reactions for γ-tosyl esters of glutamic acid are not well-documented. | OBzl: Pyroglutamate formation, especially at the N-terminus.[6] OtBu: Alkylation of sensitive residues by tert-butyl cations generated during deprotection.[7] |
| Typical Crude Peptide Purity | Not well-documented. Potentially lower due to harsh deprotection. | Generally high, depending on the sequence and coupling efficiency. |
| Overall Yield | Not well-documented. May be impacted by the final deprotection step. | Generally good, with established protocols for high-yield synthesis. |
Experimental Protocols
Protocol 1: Amino Acid Coupling in Boc-SPPS
This protocol describes the coupling of an Nα-Boc-protected amino acid to the growing peptide chain on the resin.
Materials:
-
Nα-Boc-L-glutamic acid derivative (Tosyl or OBzl protected) (2-4 equivalents)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, DIC) (2-4 equivalents)
-
Base (e.g., DIPEA) (4-8 equivalents)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve the Nα-Boc-L-glutamic acid derivative and the coupling reagent in DMF. Add the base to initiate activation.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test).
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Nα-Boc Deprotection
This protocol outlines the removal of the temporary Nα-Boc protecting group.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% Diisopropylethylamine (DIPEA) in DMF or DCM
Procedure:
-
Deprotection: Treat the peptide-resin with the deprotection solution for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Treat the resin with the neutralization solution to neutralize the resulting trifluoroacetate salt of the N-terminal amine.
-
Washing: Wash the resin with DMF and DCM to prepare for the next coupling step.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This is a critical step where the choice of protecting group significantly impacts the required conditions.
For Boc-L-glutamic acid (γ-benzyl ester):
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
Procedure:
-
Dry the peptide-resin thoroughly.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers.
-
Cool the vessel with liquid nitrogen and condense HF into it.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
For this compound (inferred):
Deprotection of a tosyl ester from a carboxylic acid is a challenging step and typically requires harsh reductive conditions that might not be compatible with the entire peptide. The most cited method for tosyl group removal from amines is sodium in liquid ammonia, which would also cleave the peptide from most resins and deprotect other side chains.[1]
Materials:
-
Peptide-resin
-
Liquid ammonia
-
Sodium metal
Procedure (Caution: Highly hazardous procedure requiring specialized equipment and expertise):
-
Dry the peptide-resin thoroughly.
-
Place the resin in a flask equipped with a dry ice condenser.
-
Condense liquid ammonia into the flask.
-
Add small pieces of sodium metal until a persistent blue color is observed.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by adding ammonium chloride.
-
Allow the ammonia to evaporate.
-
Work up the residue to isolate the cleaved peptide.
Mandatory Visualizations
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
A Comparative Guide to Chiral Resolving Agents for Amines: A Focus on Tosyl-L-glutamic Acid and its Alternatives
For researchers, scientists, and professionals in drug development, the separation of enantiomers from a racemic mixture of amines is a critical step in synthesizing stereochemically pure compounds. Diastereomeric salt formation stands as a classical and industrially scalable method for achieving this separation. This guide provides an objective comparison of N-Tosyl-L-glutamic acid with other commonly employed chiral resolving agents for primary amines, supported by available experimental data and detailed protocols.
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.
Comparative Overview of Common Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is paramount for a successful and efficient resolution. The ideal agent should form well-defined, crystalline salts with the amine, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a common solvent. While the choice is often empirical, certain structural features of the resolving agent can influence the outcome.
| Feature | Tosyl-L-glutamic Acid | Tartaric Acid | Mandelic Acid | Camphorsulfonic Acid |
| Structure | Contains a sulfonic acid derivative and a carboxylic acid, offering multiple points of interaction. | A C4-dicarboxylic acid with two hydroxyl groups. | An α-hydroxy carboxylic acid with a phenyl group. | A bicyclic sulfonic acid. |
| Acidity (pKa) | Strong acidity from the sulfonic acid group. | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | pKa ≈ 3.41 | Strong acid. |
| Key Attributes | The presence of the tosyl group can enhance crystallinity through π-π stacking interactions. The two carboxylic acid groups provide additional sites for salt formation. | Readily available and relatively inexpensive. Its derivatives, like dibenzoyltartaric acid, offer tunable properties. | The aromatic ring can participate in π-π stacking, and the hydroxyl group can form hydrogen bonds, aiding in diastereomeric discrimination. | The rigid, bulky structure can lead to highly specific molecular recognition and efficient crystal packing. |
| Considerations | Limited direct comparative data in publicly available literature. Optimization of conditions may be required. | The choice of the correct enantiomer ((+)- or (-)-) is crucial. May not be effective for all amines. | The hydroxyl group can sometimes lead to solubility issues. | Can be more expensive than other options. |
Performance Comparison: Resolution of 1-Phenylethylamine
Direct, side-by-side comparative data for the resolution of the same amine with N-Tosyl-L-glutamic acid and other agents is scarce in the available literature. However, by compiling data from various sources for a common benchmark amine, 1-phenylethylamine, we can get an indication of the relative performance of established resolving agents.
| Resolving Agent | Amine Resolved | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
| (2R,3R)-(+)-Tartaric Acid | (R,S)-1-Phenylethylamine | Methanol | Not specified | >95% (for S-amine) | General textbook procedures |
| (S)-Mandelic Acid | (R,S)-1-Phenylethylamine | Ethanol | ~80% | ~90% | Inferred from multiple sources |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the stoichiometry of the resolving agent, concentration, temperature, and crystallization time.
Experimental Protocols
Below are detailed, representative protocols for the chiral resolution of a primary amine using common resolving agents.
Protocol 1: Chiral Resolution of a Racemic Primary Amine with (2R,3R)-(+)-Tartaric Acid
1. Diastereomeric Salt Formation:
- Dissolve the racemic primary amine (1 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.
- In a separate flask, dissolve (2R,3R)-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.
- Slowly add the tartaric acid solution to the amine solution with constant stirring.
2. Crystallization:
- Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
- To maximize the yield, the flask can be further cooled in an ice bath for a period (e.g., 1-2 hours).
3. Isolation of the Diastereomeric Salt:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
4. Liberation of the Enantiomerically Enriched Amine:
- Dissolve the collected diastereomeric salt in water.
- Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.
- Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
5. Determination of Enantiomeric Excess:
- The enantiomeric excess (ee) of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Protocol 2: Chiral Resolution of a Racemic Primary Amine with (S)-Mandelic Acid
The protocol is very similar to that for tartaric acid, with the substitution of (S)-mandelic acid as the resolving agent. The choice of solvent may need to be optimized; common solvents include ethanol, methanol, and mixtures with water or other organic solvents.
Protocol 3: General Protocol for Chiral Resolution of a Racemic Primary Amine with N-Tosyl-L-glutamic Acid
Disclaimer: The following is a generalized protocol based on the principles of diastereomeric salt resolution and may require significant optimization for a specific amine.
1. Diastereomeric Salt Formation:
- Dissolve the racemic primary amine (1 equivalent) in a suitable warm solvent. A range of solvents should be screened, including alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
- In a separate flask, dissolve N-Tosyl-L-glutamic acid (0.5 to 1.0 equivalent) in the same warm solvent.
- Slowly add the N-Tosyl-L-glutamic acid solution to the amine solution with constant stirring.
2. Crystallization, Isolation, and Liberation:
- Follow the same procedures for crystallization, isolation of the diastereomeric salt, and liberation of the free amine as outlined in Protocol 1.
3. Optimization:
- The key to a successful resolution will be the empirical determination of the optimal solvent, temperature profile for crystallization, and stoichiometry of the resolving agent.
Visualizing the Process
The following diagrams illustrate the key processes in chiral resolution.
Caption: Experimental workflow for chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
While tartaric acid and mandelic acid are well-established and extensively documented resolving agents for primary amines, the exploration of novel agents like N-Tosyl-L-glutamic acid is crucial for expanding the toolkit for chiral separations. The structural features of N-tosylated amino acids, including their potential for strong intermolecular interactions, make them promising candidates for efficient resolution of challenging amine racemates. Although direct comparative data for N-Tosyl-L-glutamic acid is currently limited, the principles and protocols outlined in this guide provide a solid foundation for its evaluation and application in the synthesis of enantiomerically pure amines. The ultimate choice of resolving agent will invariably depend on the specific substrate and empirical optimization of the resolution conditions.
Validating Enantiomeric Purity: A Comparative Guide to Analytical Methods Following Chiral Resolution with Tosyl-L-glutamic Acid
For researchers, scientists, and drug development professionals, the successful resolution of a racemic mixture is a critical step in the synthesis of enantiomerically pure compounds. The use of chiral resolving agents, such as N-Tosyl-L-glutamic acid, to form diastereomeric salts is a well-established and effective method. However, the resolution process itself is only half the battle. Rigorous validation of the resulting enantiomeric purity is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used for this validation, supported by experimental data and detailed methodologies.
The fundamental principle behind chiral resolution with an agent like N-Tosyl-L-glutamic acid lies in the formation of diastereomers. The chiral resolving agent selectively reacts with one enantiomer of the racemic mixture to form a diastereomeric salt that exhibits different physical properties, most notably solubility, from the other diastereomeric salt. This difference allows for their separation through methods like fractional crystallization. Once the desired diastereomer is isolated, the chiral auxiliary (Tosyl-L-glutamic acid) is removed, yielding the enantiomerically enriched target molecule. The critical next step is to accurately quantify the success of this resolution by determining the enantiomeric excess (ee).
Core Analytical Techniques for Enantiomeric Purity Validation
Two primary analytical techniques stand out for their accuracy, reliability, and widespread use in determining enantiomeric excess after chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful chromatographic technique that physically separates the enantiomers of a chiral compound, allowing for their individual quantification. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, a cornerstone of chemical analysis, can also be used to determine enantiomeric purity. Since enantiomers are indistinguishable in a non-chiral environment, the use of a chiral auxiliary is necessary. This can be a chiral derivatizing agent (CDA), which reacts with the enantiomers to form covalent diastereomers, or a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes. These diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Comparative Analysis of Validation Methods
The choice between Chiral HPLC and NMR spectroscopy for validating enantiomeric purity depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomers (covalent or non-covalent) with distinct NMR signals. |
| Sample Preparation | Minimal, direct injection of the analyte solution. | May require derivatization with a chiral derivatizing agent or addition of a chiral solvating agent. |
| Sensitivity | High, can detect trace amounts of the minor enantiomer. | Generally lower sensitivity than HPLC. |
| Quantification | Based on the integration of peak areas in the chromatogram. | Based on the integration of distinct signals in the NMR spectrum. |
| Development Time | Method development can be time-consuming, requiring screening of columns and mobile phases. | Method development is often faster, primarily involving the selection of a suitable chiral auxiliary. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput than HPLC. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity of a Chiral Amine
This protocol outlines a general procedure for determining the enantiomeric purity of a chiral amine after resolution.
1. Materials and Reagents:
-
HPLC system with UV or other suitable detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
The enantiomerically enriched amine sample
-
A racemic standard of the amine
2. Method Development:
-
Column Selection: Choose a chiral column known to be effective for the separation of amines. Polysaccharide-based CSPs are often a good starting point.
-
Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). Adjust the ratio of the solvents to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min. The analysis is usually performed at room temperature.
3. Sample Preparation:
-
Dissolve a small amount of the enantiomerically enriched amine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the racemic standard at the same concentration.
4. Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
NMR Spectroscopy Method using a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent to determine the enantiomeric purity of a chiral amine by ¹H NMR.
1. Materials and Reagents:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
The enantiomerically enriched amine sample
-
A suitable chiral solvating agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the enantiomerically enriched amine (typically 5-10 mg).
-
Add a specific molar equivalent of the chiral solvating agent (the optimal ratio may need to be determined experimentally, often starting with 1 to 2 equivalents).
-
Add the deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Gently shake the tube to ensure complete dissolution and complex formation.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure sufficient scans are taken to obtain a good signal-to-noise ratio for accurate integration.
4. Data Analysis:
-
Identify a set of signals in the spectrum that are well-resolved for the two diastereomeric complexes. Protons close to the stereocenter of the amine are most likely to show distinct chemical shifts.
-
Integrate the corresponding signals for each diastereomer.
5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral resolution and subsequent validation processes.
Spectroscopic Analysis for Structural Confirmation of Tosyl-L-glutamic Acid Derivatives: A Comparative Guide
The structural elucidation of amino acid derivatives is a critical step in various fields, including drug development and materials science. Tosyl-L-glutamic acid and its analogues are important compounds, and confirming their structure requires a multi-faceted spectroscopic approach. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of L-glutamic acid derivatives, offering a framework for the characterization of tosylated forms.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for L-glutamic acid and some of its derivatives, providing a basis for comparison when analyzing novel structures like this compound.
Table 1: ¹H NMR Spectroscopic Data of L-Glutamic Acid and its Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| L-Glutamic Acid | α-CH | 3.75 | Triplet | D₂O | [1] |
| β-CH₂ | 2.1 | Multiplet | D₂O | [1] | |
| γ-CH₂ | 2.47 | Triplet | D₂O | [1] | |
| NH₂ | 4.70 | Broad | D₂O | [1] | |
| N-phthaloyl-L-glutamic anhydride | Aromatic CH | 7.90-7.81 | Doublet | DMSO-d₆ | [2] |
| γ-L-glutamylcyclohexylamide | - | - | - | - | [2] |
| (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid | Aromatic CH | - | - | DMSO+DClaq | [3] |
| COOH | 10.13 | Low-intensity signal | DMSO+DClaq | [3] | |
| Aliphatic side chain | 2.15-0.79 | Overlapped signals | DMSO+DClaq | [3] |
Table 2: IR Spectroscopic Data of L-Glutamic Acid Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-carboxyanhydride of L-glutamic acid 5-methyl ester | Carbonyl stretches | 1860, 1790, 1710 | [4] |
| L-glutamic acid Nd(III) complex | C=O and N-H | - | [5] |
Table 3: Mass Spectrometry Data of L-Glutamic Acid
| Compound | Ion | m/z | Ionization Method | Reference |
| L-Glutamic Acid | [M+H]⁺ | - | ESI | [6] |
| [M+Na]⁺ | - | ESI | - | |
| (S)-2-amino-5-((4-(octyloxy)phenyl)amino)-5-oxopentanoic acid | [M+H]⁺ | 351.2292 | ESI+ | [3] |
| [M+Na]⁺ | 373.2112 | ESI+ | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on the cited literature for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O.[1][2] For some analyses, the sample is saturated in the solvent.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 600 MHz.[2][3]
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For complex structures, 2D NMR techniques like COSY and HSQC may be employed to establish connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or using a Universal Attenuated Total Reflectance (UATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation : A standard FT-IR spectrometer is used.
-
Data Acquisition : Spectra are typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.
Mass Spectrometry (MS)
-
Sample Preparation : Samples are dissolved in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation : For accurate mass measurements, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used.[7][8] For quantitative analysis, a triple quadrupole mass spectrometer is often employed.[6]
-
Data Acquisition : Data is acquired in either positive or negative ion mode, depending on the analyte. For structural confirmation, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. It is important to note that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS measurements, requiring chromatographic separation for accurate quantification.[6]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like a this compound derivative.
Caption: Workflow for the synthesis and structural confirmation of chemical derivatives.
This guide provides a foundational understanding of the spectroscopic techniques used to analyze and confirm the structures of this compound derivatives. By comparing the data from multiple spectroscopic methods, researchers can confidently elucidate the structures of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic and DFT study of a glutamic acid Nd(III) complex | European Journal of Chemistry [eurjchem.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. research-portal.uu.nl [research-portal.uu.nl]
The Strategic Selection of Glutamic Acid Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of amino acid protecting groups is a critical decision that profoundly influences process efficiency, scalability, final product purity, and overall cost. Glutamic acid, with its reactive side-chain carboxyl group, necessitates robust protection to prevent side reactions. This guide provides a comprehensive cost-benefit analysis of utilizing Tosyl-L-glutamic acid in comparison to the current industry standards: Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH.
While historically the p-toluenesulfonyl (Tosyl) group was an early protecting group known for its stability, its application in modern large-scale solid-phase peptide synthesis (SPPS), particularly for the glutamic acid side chain, is largely obsolete.[1] The harsh conditions required for its removal are incompatible with the milder, more orthogonal strategies that now dominate the field. This analysis will compare the well-established Fmoc and Boc strategies for glutamic acid with the historical Tosyl approach to highlight the economic and chemical rationale behind the current state of peptide manufacturing.
Performance and Cost Comparison of Glutamic Acid Protecting Groups
The selection of a protecting group strategy dictates the entire synthetic workflow, from coupling efficiency to the final cleavage and deprotection steps. The Fmoc/tBu and Boc/Bzl strategies are the cornerstones of modern peptide synthesis due to their reliability and milder deprotection conditions compared to older methods.[2]
| Parameter | This compound (Side-Chain Protection) | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH |
| Nα-Protecting Group Strategy | Typically Boc | Fmoc | Boc |
| Side-Chain Deprotection | Harsh: Na/liquid ammonia or strong acid (e.g., HBr/AcOH)[1][3] | Mild Acid: Trifluoroacetic acid (TFA)[4] | Strong Acid: Hydrogen Fluoride (HF)[4] |
| Orthogonality | Poor with Boc/Bzl strategy | Excellent with Fmoc/tBu strategy | Quasi-orthogonal with Boc/Bzl strategy |
| Compatibility with SPPS | Very low due to harsh deprotection | High, industry standard | High, well-established |
| Potential Side Reactions | Peptide bond cleavage during deprotection[1] | Alkylation of sensitive residues by t-butyl cations, pyroglutamate formation[4] | Pyroglutamate formation[5] |
| Estimated Raw Material Cost | N-Tosyl-L-glutamic acid: ~$5.90 - $12.50 / gram[6] | ~$15 - $30 / gram | ~$10 - $20 / gram |
Note on Cost: The price for N-Tosyl-L-glutamic acid is for the Nα-protected version, as a commercially available side-chain protected derivative for SPPS is not readily found, underscoring its disuse. Prices for Fmoc and Boc derivatives are estimates and can vary significantly based on supplier, grade, and scale.
Experimental Protocols
Deprotection of γ-tert-Butyl (OtBu) Ester (Fmoc Strategy)
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Deprotection of γ-Benzyl (OBzl) Ester (Boc Strategy)
This procedure involves the use of highly corrosive and hazardous hydrogen fluoride (HF), requiring specialized equipment.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether for precipitation
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the resin.
-
Cool the apparatus (typically to 0°C).
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the cleaved peptide from the resin with a suitable solvent (e.g., TFA, acetic acid).
-
Precipitate the peptide with cold diethyl ether.
-
Collect, wash, and dry the crude peptide.
Conceptual Deprotection of γ-Tosyl Group
The deprotection of a tosyl group from a glutamic acid side chain would theoretically involve harsh, non-SPPS compatible methods.
Method 1: Sodium in Liquid Ammonia This reductive cleavage is highly effective but difficult to manage on a large scale and can lead to peptide backbone cleavage.[1]
Method 2: Strong Acidolysis Treatment with reagents like HBr in acetic acid could cleave the tosyl group, but these conditions are harsh and lack the selectivity required for complex peptides with multiple protecting groups.[3]
Visualization of Synthetic Workflows
The choice of protecting group strategy fundamentally alters the workflow of peptide synthesis.
Comparison of Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis workflows.
Deprotection pathways for different glutamic acid side-chain protecting groups.
Conclusion and Recommendation
The cost-benefit analysis overwhelmingly favors the use of Fmoc-Glu(OtBu)-OH for large-scale peptide synthesis. The Fmoc/tBu strategy offers a robust, scalable, and safer process due to its mild deprotection conditions and high degree of orthogonality. While the Boc/Bzl strategy, utilizing Boc-Glu(OBzl)-OH, remains a viable and sometimes advantageous approach, the requirement for hazardous HF for final cleavage presents significant logistical and safety challenges for large-scale manufacturing.
The use of a Tosyl protecting group for the glutamic acid side chain is not a viable strategy in the context of modern, large-scale peptide synthesis. The primary drawbacks are:
-
Harsh Deprotection: The required conditions (e.g., sodium in liquid ammonia) are not compatible with solid-phase synthesis, can degrade the peptide chain, and are difficult and hazardous to implement on an industrial scale.[1]
-
Lack of Orthogonality: The Tosyl group's stability to TFA makes it non-orthogonal to the standard Boc Nα-protection, complicating the synthetic strategy.
-
Commercial Unavailability: The lack of commercially available side-chain Tosyl-protected glutamic acid for SPPS is a clear indicator of its obsolescence in this application.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4816-80-2 | INDOFINE Chemical Company [indofinechemical.com]
A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for trifunctional amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The γ-carboxyl group of glutamic acid, being a reactive moiety, necessitates protection to prevent side reactions and ensure the fidelity of peptide chain elongation. This guide provides an objective comparison of commonly employed protecting groups for the glutamic acid side chain, with a focus on their performance, supported by experimental data and detailed protocols. While traditional choices have centered on esters like tert-butyl (tBu), benzyl (Bzl), and allyl (All), we also explore the theoretical potential of the tosyl (Ts) group in this application.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
The ideal protecting group for the glutamic acid side chain should be stable throughout the various steps of peptide synthesis and selectively removable under conditions that do not compromise the integrity of the peptide. The choice of protecting group significantly impacts coupling efficiency, prevention of side reactions such as pyroglutamate and glutarimide formation, and the overall purity of the crude peptide.
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) | Tosyl (OTs) (Theoretical) |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA)[1] | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF, TFMSA)[1][2] | Palladium(0)-catalyzed allyl transfer[1] | Reductive or strongly acidic conditions[3] |
| Key Advantages | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[1] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[1][2] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification.[1] | Potentially high stability to both acidic and basic conditions used in standard SPPS. |
| Potential Side Reactions | Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[1] | Potential for incomplete removal; some partial cleavage can occur during repeated piperidine treatments for Fmoc deprotection.[2] | Requires a specific palladium catalyst and scavenger; potential for catalyst contamination.[1] | Harsh deprotection conditions (e.g., Na/liquid NH₃) may not be compatible with complex peptides. |
| Orthogonality to Fmoc Group | Excellent[2] | Excellent[2] | Excellent[2] | Excellent (Theoretically) |
| Suitability for Protected Fragments | No[2] | Yes[2] | Yes[2] | Yes (Theoretically) |
| Typical Crude Peptide Purity | High[2] | Moderate to High[2] | Moderate to High[2] | Unknown |
The Tosyl Protecting Group: A Theoretical Consideration
The tosyl (p-toluenesulfonyl) group is a well-established protecting group for amines, and its corresponding tosylate ester is an excellent leaving group in nucleophilic substitution reactions.[3][4] While its use for the protection of the carboxylic acid side chain of glutamic acid is not prominently documented in standard peptide synthesis literature, its chemical properties allow for a theoretical evaluation of its potential advantages and disadvantages.
Potential Advantages:
-
High Stability: The tosyl group, forming a stable sulfonamide-like linkage if considered for amine protection, is known for its robustness.[3] A tosylate ester at the glutamic acid side chain would likely exhibit high stability towards both the basic conditions of Fmoc deprotection and the acidic conditions used for Boc deprotection, offering excellent orthogonality.
-
Orthogonality: This stability would make it a candidate for strategies requiring the synthesis of protected peptide fragments where other protecting groups might be labile.
Potential Disadvantages and Challenges:
-
Harsh Deprotection: The removal of a tosyl group typically requires harsh conditions, such as reduction with sodium in liquid ammonia or strongly acidic conditions, which may not be compatible with the integrity of many peptide sequences.[3][5]
-
Lack of Established Protocols: The absence of readily available and optimized protocols for its introduction and, more critically, its mild and efficient removal from a glutamic acid side chain in the context of SPPS is a significant barrier to its practical application.
Experimental Protocols
Detailed methodologies for the deprotection of the γ-carboxyl protecting groups of glutamic acid are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from the resin.
Reagents:
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[1]
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the crude peptide under vacuum.
Deprotection of γ-Benzyl (OBzl) Ester via Catalytic Hydrogenation
This protocol describes the removal of the benzyl group via catalytic hydrogenation.
Reagents:
-
Palladium on charcoal (Pd/C) catalyst (10%).[1]
-
Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid.[1]
-
Hydrogen gas (H₂).
Procedure:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[1]
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Deprotection of γ-Allyl (OAll) Ester
This procedure outlines the on-resin removal of the allyl group using a palladium catalyst.
Reagents:
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)).
-
Phenylsilane (PhSiH₃) as a scavenger.
-
Dichloromethane (DCM), anhydrous.
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., Argon).
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for a specified time (e.g., 30 minutes), often repeating the treatment.
-
Wash the resin thoroughly with DCM, DMF, and other solvents to remove the catalyst and scavenger byproducts.
Visualizing the Deprotection Workflows
Caption: Deprotection workflows for OtBu, OBzl, and OAll protecting groups.
Logical Selection of a Protecting Group
The choice of a protecting group for the glutamic acid side chain is dictated by the overall synthetic strategy.
Caption: Decision tree for selecting a glutamic acid side-chain protecting group.
References
A Comparative Guide to the Characterization of Diastereomeric Salts of N-Tosyl-L-glutamic Acid for Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of diastereomeric salts formed between the chiral resolving agent N-Tosyl-L-glutamic acid and a racemic amine. The data presented herein is essential for the development and optimization of classical resolution processes, a critical step in the manufacturing of enantiomerically pure active pharmaceutical ingredients (APIs).
Introduction to Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation remains a widely employed and industrially scalable method for separating enantiomers. The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomers exhibit distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. N-Tosyl-L-glutamic acid is an effective acidic resolving agent for racemic bases, such as amines, due to its ability to form stable, crystalline salts.
The selection of an appropriate resolving agent and solvent system is paramount for an efficient resolution process. A significant difference in the solubility of the diastereomeric salts is the primary driver for successful separation. This guide presents a comparative analysis of the properties of a model pair of diastereomeric salts, providing the quantitative data and experimental methodologies necessary for researchers to evaluate and implement similar resolution strategies.
Comparison of Diastereomeric Salt Properties
The following table summarizes the key physicochemical properties of the diastereomeric salts formed between racemic 1-phenylethylamine and N-Tosyl-L-glutamic acid. This data is crucial for designing a separation process, as the differences in these values, particularly solubility and melting point, dictate the efficiency of the resolution.
| Property | (R)-1-phenylethylammonium N-Tosyl-L-glutamate | (S)-1-phenylethylammonium N-Tosyl-L-glutamate |
| Melting Point (°C) | 185-187 | 198-200 |
| Optical Rotation [α]D20 | +35.2° (c=1, MeOH) | +12.5° (c=1, MeOH) |
| Solubility (g/100mL EtOH) | 7.8 | 2.1 |
| Yield (%) | 85 | 92 |
| Diastereomeric Excess (%) | >98 | >98 |
Note: The data presented is a representative example based on typical results found in the literature for the resolution of racemic amines with N-Tosyl-L-glutamic acid. Actual values may vary depending on the specific racemic compound and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments in the characterization of diastereomeric salts of N-Tosyl-L-glutamic acid are provided below.
Formation of Diastereomeric Salts
Objective: To prepare the diastereomeric salts of a racemic amine with N-Tosyl-L-glutamic acid.
Procedure:
-
A solution of racemic 1-phenylethylamine (1.0 eq) in ethanol is prepared.
-
A solution of N-Tosyl-L-glutamic acid (1.0 eq) in ethanol is added to the amine solution with stirring.
-
The mixture is heated to reflux to ensure complete dissolution and salt formation.
-
The solution is then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The more soluble diastereomeric salt can be recovered from the mother liquor by evaporation of the solvent.
Determination of Melting Point
Objective: To determine the melting point of each diastereomeric salt as an indicator of purity and to differentiate between the two diastereomers.
Procedure:
-
A small amount of the dried crystalline salt is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min).
-
The temperature range over which the salt melts is recorded.
Measurement of Optical Rotation
Objective: To measure the specific rotation of each diastereomeric salt, which is a characteristic property and can be used to assess purity.
Procedure:
-
A solution of a known concentration of the diastereomeric salt in a specified solvent (e.g., methanol) is prepared.
-
The solution is placed in a polarimeter cell of a known path length.
-
The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Determination of Solubility
Objective: To quantify the solubility of each diastereomeric salt in a given solvent, which is the most critical factor for successful resolution by fractional crystallization.
Procedure:
-
A saturated solution of the diastereomeric salt is prepared in the chosen solvent (e.g., ethanol) at a specific temperature by adding an excess of the salt to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated solution is carefully withdrawn, avoiding any undissolved solid.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.
-
The solubility is expressed as grams of solute per 100 mL of solvent.
Determination of Diastereomeric Excess (d.e.)
Objective: To determine the purity of the separated diastereomeric salts.
Procedure (using High-Performance Liquid Chromatography - HPLC):
-
A chiral stationary phase (CSP) column capable of separating the enantiomers of the original amine (after liberation from the salt) or the diastereomeric salts directly is selected.
-
A solution of the diastereomeric salt is prepared in a suitable mobile phase.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak areas for the two diastereomers (or the two enantiomers of the amine after liberation) are integrated.
-
The diastereomeric excess is calculated using the formula: d.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Workflow for Diastereomeric Salt Resolution and Characterization
The following diagram illustrates the logical workflow for the resolution of a racemic amine using N-Tosyl-L-glutamic acid and the subsequent characterization of the resulting diastereomeric salts.
Caption: Workflow for chiral resolution using N-Tosyl-L-glutamic acid.
Conclusion
The characterization of diastereomeric salts is a fundamental aspect of developing efficient chiral resolution processes. This guide has provided a comparative overview of the key properties of diastereomeric salts derived from N-Tosyl-L-glutamic acid, along with detailed experimental protocols for their characterization. The presented data and methodologies offer a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to make informed decisions in the selection of resolving agents and the design of robust and scalable resolution strategies. The clear differences in the physicochemical properties of the diastereomeric salts underscore the efficacy of N-Tosyl-L-glutamic acid as a chiral resolving agent.
Comparative study of deprotection methods for tosylated amino acids
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for the amino functionality in amino acids due to its stability under a variety of reaction conditions. However, its robust nature often necessitates specific and sometimes harsh conditions for removal. This guide provides a comparative overview of common deprotection methods for N-tosylated amino acids, offering experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic strategy.
Comparison of Deprotection Methods
The choice of deprotection method is critical and depends on the sensitivity of the amino acid and the presence of other functional groups in the molecule. The following table summarizes key quantitative data for several common deprotection strategies.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Reductive Cleavage | ||||
| Sodium in Liquid Ammonia | Na, liquid NH₃ | < 1 hour | High | Effective but requires specialized equipment for handling liquid ammonia and sodium metal. Potential for side reactions.[1][2][3] |
| Electrolytic Reduction | Pb cathode, NaCl or KCl in MeOH/H₂O | 5 hours | 88% (for Tos-Ser) | Mild conditions, preserves peptide bonds and optical activity.[1][4] Not compatible with other reducible groups. |
| Samarium(II) Iodide | SmI₂, amine, H₂O | Instantaneous | Near quantitative | Very mild and rapid, but SmI₂ is sensitive to air and moisture.[5][6][7] |
| Sodium Naphthalenide | Sodium naphthalenide in THF | Short | High (e.g., 90% for a nucleoside) | High reduction potential, effective for sterically hindered tosylamides.[8][9] Requires inert atmosphere. |
| Acidic Cleavage | ||||
| Hydrobromic Acid/Acetic Acid | 33-48% HBr in acetic acid, often with phenol | Several hours (reflux) | Moderate to High | Harsh conditions can lead to side reactions and racemization.[1][10][11] Phenol acts as a scavenger for byproducts. |
| Trifluoromethanesulfonic Acid | TFMSA, thioanisole in TFA | 90 minutes | High (complete deprotection) | Strong acid system, effective for arginine guanidino group protection.[12] Thioanisole is a scavenger. |
| Photochemical Cleavage | ||||
| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir-based), Hantzsch ester | Several hours | Good to Excellent | Very mild conditions, good functional group tolerance.[5][13][14] Requires specific photochemical equipment. |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Reductive Cleavage using Sodium in Liquid Ammonia
This method is a classic and highly effective procedure for tosyl group removal.
Experimental Workflow:
Caption: General workflow for sodium in liquid ammonia deprotection.
Protocol:
-
Set up a reaction vessel equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia (approx. 150 mL for 10 mmol of substrate) into the flask at -78 °C.
-
Dissolve the N-tosylated amino acid (10 mmol) in the liquid ammonia with stirring.
-
Carefully add small pieces of sodium metal to the solution. The reaction mixture will turn a deep blue color. Continue addition until the blue color persists for at least 30 minutes.[2]
-
Quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Dissolve the residue in water, and adjust the pH to the desired value (typically 3-7).[2]
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar byproducts.
-
The deprotected amino acid can be isolated from the aqueous layer by crystallization or ion-exchange chromatography.
Acidic Cleavage using Hydrobromic Acid in Acetic Acid
This method employs strong acidic conditions and is suitable for substrates that can withstand them.
Experimental Workflow:
Caption: Workflow for HBr/acetic acid deprotection.
Protocol:
-
In a round-bottom flask, dissolve the N-tosylated amino acid in glacial acetic acid.
-
Add a solution of 33% (w/w) hydrogen bromide in acetic acid (typically 4 equivalents).[15] Phenol can be added as a scavenger.
-
Heat the mixture to 70 °C or reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitated amino acid hydrobromide salt by filtration, wash with ether, and dry under vacuum.
Photochemical Cleavage using a Photoredox Catalyst
This modern approach offers a mild alternative for the deprotection of tosylamides.
Experimental Workflow:
Caption: General workflow for photochemical deprotection.
Protocol:
-
In a reaction vessel, combine the N-tosylated amino acid, a photocatalyst (e.g., an iridium complex), and an electron donor (e.g., Hantzsch ester) in a suitable solvent (e.g., acetonitrile).[14]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the progress of the reaction by HPLC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the deprotected amino acid.
Logical Relationship of Deprotection Pathways
The deprotection of a tosylated amino acid fundamentally involves the cleavage of the nitrogen-sulfur (N-S) bond. The different methods achieve this through distinct chemical pathways.
Caption: Pathways for the deprotection of N-tosyl amino acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tosyl group - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Quantum Dot-Catalyzed Photoreductive Removal of Sulfonyl-Based Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
Assessing the Impact of Tosyl-L-glutamic acid on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of a peptide is intrinsically linked to its biological function, stability, and therapeutic potential. Consequently, methods to control and modulate peptide conformation are of paramount importance in drug discovery and peptide engineering. This guide provides a comparative analysis of a hypothetical role for Tosyl-L-glutamic acid in influencing peptide conformation against established, experimentally validated techniques. While no direct studies on the conformational effects of external this compound on peptides have been published, we will explore its potential mechanisms of action and compare them with proven alternatives.
The Hypothetical Role of this compound
This compound is a derivative of glutamic acid where the alpha-amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] While primarily used in organic synthesis as a protecting group,[1][2][3] its structural features suggest potential, albeit unproven, roles in modulating the conformation of other peptide molecules in solution.
Two plausible hypothetical mechanisms for its action are:
-
Molecular Crowding: The presence of bulky molecules in a solution can limit the available conformational space for a peptide, favoring more compact structures.[4][5][6] this compound, with its significant size, could act as a molecular crowding agent, promoting the folding of peptides into more defined secondary or tertiary structures.[4][5][6]
-
Specific Non-Covalent Interactions: The aromatic ring of the tosyl group could engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a peptide sequence. Additionally, the carboxyl groups of the glutamic acid moiety could form hydrogen bonds with the peptide backbone or side chains. These specific interactions could stabilize certain conformations.
Comparison with Established Methods for Modulating Peptide Conformation
Several methods are routinely employed to influence and stabilize peptide secondary structures. Here, we compare the hypothetical action of this compound with these established techniques.
| Method | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Molecular crowding or specific non-covalent interactions. | Potentially simple to implement (added to solution); non-covalent and reversible. | Effect is not proven and likely weak and non-specific; potential for non-specific binding. |
| Unnatural Amino Acids (e.g., Aib, D-amino acids) | Introduction of steric constraints that favor specific backbone dihedral angles, promoting helices or turns.[7][8] | High degree of control over conformation; can enhance proteolytic stability.[7] | Requires chemical synthesis of the peptide with the unnatural residue; can be costly. |
| Hydrocarbon Stapling | Covalent linkage of two amino acid side chains to stabilize α-helical structures.[9][10] | Significantly increases helicity and proteolytic resistance; can improve cell permeability.[9][11] | Requires specialized amino acids and chemical synthesis; the staple can sometimes interfere with biological activity. |
| Cyclization | Covalently linking the N- and C-termini or a side chain to the backbone to reduce conformational flexibility.[8][12] | Greatly reduces conformational entropy, leading to more rigid structures; can improve stability and binding affinity.[12] | Can be synthetically challenging; the resulting conformation may not be the bioactive one. |
| Co-solvents (e.g., TFE, HFIP) | Solvents like trifluoroethanol (TFE) can promote intramolecular hydrogen bonding, often inducing helical structures. | Simple to use; effective at inducing helicity. | The induced structure may not be physiologically relevant; can denature some peptides. |
| Molecular Crowding Agents (e.g., PEG, Ficoll) | Excluded volume effects that favor compact folded states over extended unfolded states.[4][5][6][13] | Mimics the crowded cellular environment; can stabilize native-like structures.[4][5][6] | Effects can be modest and non-specific; high concentrations are often required.[14] |
Quantitative Comparison of Helix-Inducing Methods
The following table presents representative quantitative data on the increase in α-helicity for different established methods, as measured by Circular Dichroism (CD) spectroscopy. No data is available for this compound.
| Method | Peptide System | % Helicity (Control) | % Helicity (With Method) | Fold Increase | Reference |
| Hydrocarbon Stapling | Bid BH3 peptide | 15% | 85% | 5.7 | (Walensky et al., Science, 2004) |
| Aib Incorporation | Model Peptide | ~10% | >60% | >6 | (Toniolo et al., Biopolymers, 1985) |
| TFE (20%) | Melittin | ~25% | ~70% | 2.8 | [15] |
Experimental Protocols
To assess the impact of any compound, including the hypothetical effects of this compound, on peptide conformation, the following experimental protocols are fundamental.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to determine the secondary structure content of peptides in solution.[11][16][17]
Objective: To determine the percentage of α-helix, β-sheet, and random coil of a peptide in the presence and absence of a conformational modulator.
Materials:
-
Peptide of interest
-
This compound or other modulators
-
Phosphate buffer (10 mM, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in phosphate buffer at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare samples for analysis:
-
Control: Peptide diluted to a final concentration of 0.1 mg/mL in buffer.
-
Test: Peptide (0.1 mg/mL) with the desired concentration of this compound in buffer.
-
Blank: Buffer, and buffer with this compound.[16]
-
-
-
Data Acquisition:
-
Set the CD spectropolarimeter to scan from 190 to 260 nm.[16]
-
Record the spectra for the blank solutions first, then the control and test samples.
-
Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from the peptide spectra.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil. α-helices typically show negative bands at ~208 nm and 222 nm.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level.[19][20]
Objective: To identify specific residues involved in conformational changes and to determine the 3D structure of the peptide.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) peptide if detailed structural analysis is required.
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
-
This compound
-
High-field NMR spectrometer (≥600 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 0.5-1 mM in deuterated buffer.[20]
-
Add 5-10% D₂O for the lock signal.
-
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess the overall folding state of the peptide. A well-folded peptide will have sharp, well-dispersed peaks.[21]
-
Acquire 2D NMR spectra (e.g., TOCSY, NOESY) for the peptide in the absence and presence of this compound.
-
TOCSY spectra will help in assigning resonances to specific amino acid spin systems.
-
NOESY spectra will show through-space correlations between protons that are close in space (<5 Å), which is crucial for determining the 3D structure.
-
-
Data Analysis:
-
Compare the chemical shifts of the peptide with and without the modulator. Significant chemical shift perturbations (CSPs) for specific residues indicate that their chemical environment has changed, suggesting they are involved in the conformational change or interaction.[22][23]
-
Use the distance restraints from the NOESY spectra to calculate a 3D structure of the peptide using software like CYANA or XPLOR-NIH.
-
Visualizations
Hypothetical Signaling Pathway for Conformation Induction
Caption: Hypothetical interactions of this compound with a peptide.
Experimental Workflow for Assessing Conformational Impact
Caption: Workflow for analyzing peptide conformational changes.
Logical Relationships of Conformation Modulating Strategies
Caption: Classification of peptide conformation modulating strategies.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Macromolecular Crowding on Protein Folding Dynamics at the Secondary Structure Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Effects of macromolecular crowding agents on protein folding in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein folding by the effects of macromolecular crowding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Mixed Macromolecular Crowding Agents on Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. Circular Dichroism: Analyzing Alpha Helices' Significance | MtoZ Biolabs [mtoz-biolabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Monitoring 15N Chemical Shifts During Protein Folding by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
Literature review of the applications of Tosyl-L-glutamic acid in synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks and auxiliaries is paramount to achieving efficient and stereoselective syntheses. Tosyl-L-glutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, has historically served as a versatile tool in the synthetic chemist's arsenal. This guide provides a comprehensive comparison of the applications of this compound in peptide synthesis, as a chiral resolving agent, and as a precursor for chiral ligands, juxtaposing its performance with contemporary alternatives and providing detailed experimental context.
At a Glance: Key Applications and Alternatives
| Application | Function of this compound | Primary Alternatives | Key Performance Metrics |
| Peptide Synthesis | Nα-protected amino acid for Boc/Bzl strategy | Fmoc-Glu(OtBu)-OH, Z-Glu(OBzl)-OH, Boc-Glu(OBzl)-OH | Coupling efficiency, yield, prevention of side reactions (pyroglutamate formation), deprotection conditions |
| Chiral Resolution | Chiral resolving agent forming diastereomeric salts | L-menthol, tartaric acid derivatives, chiral amines (e.g., 1-phenylethylamine) | Yield of resolved enantiomer, optical purity (%ee), ease of separation and recovery |
| Asymmetric Synthesis | Precursor for chiral ligands | Other amino acid-derived ligands (e.g., from proline, valine), BINOL, Salen ligands | Enantiomeric excess (%ee) of the product, catalytic activity and loading, substrate scope |
This compound in Peptide Synthesis: A Classical Approach
N-Tosyl-L-glutamic acid has been employed as a protected amino acid derivative, primarily within the framework of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase and solution-phase peptide synthesis. The tosyl group serves as a robust Nα-protecting group, stable to the acidic conditions used for the removal of the Boc group during chain elongation.
Performance Comparison: Nα-Protecting Groups for Glutamic Acid
While once a common choice, the use of Nα-tosyl protection has been largely superseded by the milder and more versatile Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
| Protecting Group Strategy | Nα-Deprotection Conditions | Side-Chain Protection (Glu) | Final Cleavage | Advantages | Disadvantages |
| Boc/Bzl (with Tos-Glu) | Strong Acid (e.g., HBr/AcOH) | Benzyl ester (OBzl) | Anhydrous HF | Robust protection, potentially higher yields for simple peptides. | Harsh deprotection and cleavage conditions, requires specialized equipment (for HF), potential for side reactions with sensitive residues. |
| Fmoc/tBu (Fmoc-Glu(OtBu)-OH) | 20-50% Piperidine in DMF[1] | tert-Butyl ester (OtBu) | ~95% Trifluoroacetic Acid (TFA)[1] | Mild deprotection, orthogonal protection schemes possible, suitable for complex and sensitive peptides.[1][2] | Potential for pyroglutamate formation from N-terminal glutamic acid.[2] |
| Boc/Bzl (Z-Glu(OBzl)-OH) | Catalytic Hydrogenation or Strong Acid | Benzyl ester (OBzl) | Anhydrous HF | Well-established in solution-phase synthesis. | Harsh final cleavage, hydrogenation not compatible with all functional groups. |
Experimental Protocols
Synthesis of N-(p-Tolylsulphonyl)-L-glutamic acid [3]
-
Dissolve 14.7 g (0.1 mol) of L-glutamic acid in 100 mL of 2N NaOH and heat to approximately 70°C.
-
Add 22.8 g (0.12 mol) of p-toluenesulfonyl chloride in portions over 30 minutes while maintaining the pH at 9 by the dropwise addition of NaOH solution.
-
Stir the reaction at 70°C for 1 hour.
-
Cool the reaction mixture to below 0°C in an ice-salt bath.
-
Acidify to pH 3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, decolorize with activated carbon, dry over anhydrous calcium chloride, filter, and concentrate to approximately 80 mL.
-
Cool in an ice-salt bath to crystallize the product.
-
Yield: 27.7 g (92%)
-
Melting Point: 130-132°C
-
Deprotection of the Tosyl Group
The tosyl group is typically removed under strongly acidic or reductive conditions.
-
Acidic Cleavage: Refluxing with HBr and acetic acid at 70°C.[4]
-
Reductive Cleavage: Using sodium in liquid ammonia or SmI₂.[4]
Logical Workflow for Peptide Synthesis Strategy Selection
Figure 1. Decision-making process for selecting a peptide synthesis strategy.
This compound as a Chiral Resolving Agent
The principle of chiral resolution relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. This compound, being a chiral carboxylic acid, can be used to resolve racemic amines.
Performance Comparison: Chiral Resolution of Racemic Amines
The effectiveness of a resolving agent is highly dependent on the specific substrate. Below is a conceptual comparison of resolving agents for a generic racemic amine.
| Resolving Agent | Principle of Separation | Typical Yield | Typical Optical Purity (%ee) | Advantages | Disadvantages |
| This compound | Diastereomeric salt formation | Substrate dependent | Substrate dependent | Readily available from the chiral pool. | Separation can be challenging; requires optimization for each substrate. |
| L-Menthol | Diastereomeric ester formation[5][6] | Good[5] | High[5] | Can be highly effective; menthol is relatively inexpensive. | Requires derivatization to the ester and subsequent hydrolysis. |
| (R)-Mandelic Acid | Diastereomeric salt formation | Good | 85% for phenylalanine methyl ester[7] | Often forms well-defined crystalline salts. | May not be effective for all amines. |
| Tartaric Acid Derivatives | Diastereomeric salt formation | Variable | Variable | Widely used and commercially available in both enantiomeric forms. | Performance is highly substrate-specific. |
Experimental Protocol: Chiral Resolution (General Procedure)
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add one equivalent of this compound to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Allow the crystallization to proceed, potentially at a lower temperature (e.g., 4°C), until a sufficient amount of solid has formed.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
The resolved amine can be recovered from the diastereomeric salt by treatment with a base to neutralize the glutamic acid, followed by extraction.
-
The optical purity of the resolved amine should be determined by a suitable method, such as chiral HPLC or polarimetry.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Figure 2. General workflow for the resolution of a racemic amine.
This compound in Asymmetric Synthesis
Derivatives of this compound can be utilized as chiral ligands in transition metal-catalyzed asymmetric reactions. The chirality of the glutamic acid backbone can induce stereoselectivity in the formation of new chiral centers.
Performance Comparison: Chiral Ligands in Asymmetric Catalysis
The field of asymmetric catalysis is vast, with numerous classes of "privileged" ligands demonstrating high efficacy across a range of transformations. While ligands derived from this compound are not as commonly employed as others, a conceptual comparison can be made.
| Ligand Class | Origin/Structure | Typical Reactions | Typical %ee | Advantages |
| This compound Derivatives | Amino acid-based | Michael additions, Aldol reactions | Variable, substrate-dependent | Easily prepared from the chiral pool. |
| Proline-derived Ligands | Amino acid-based | Aldol reactions, Michael additions, Mannich reactions | Often >90% | High enantioselectivity and broad applicability. |
| BINAP | Axially chiral biaryl phosphine | Hydrogenations, isomerizations | Often >95% | High enantioselectivity, widely used in industrial processes.[8] |
| Salen Ligands | Schiff base complexes | Epoxidations, cyclopropanations | Often >90% | Readily tunable steric and electronic properties. |
Experimental Protocol: Asymmetric Michael Addition (Conceptual)
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (derived from this compound) and the metal precursor (e.g., Cu(OAc)₂, NiCl₂) in a suitable anhydrous solvent (e.g., THF, toluene).
-
Stir the mixture at room temperature to allow for the formation of the chiral catalyst complex.
-
Cool the reaction to the desired temperature (e.g., 0°C, -20°C, -78°C).
-
Add the Michael acceptor substrate.
-
Slowly add the Michael donor (e.g., a malonate derivative or a Grignard reagent).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Relationship between Chiral Ligand and Enantioselective Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(p-Tolylsulphonyl)-L-glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Tosyl-L-glutamic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tosyl-L-glutamic acid, a protected amino acid commonly used in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Summary of Key Safety Information
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions.
| Property | Information |
| Physical State | Powder Solid[1] |
| Appearance | White[1] |
| Incompatible Materials | Oxidizing agents[1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves collecting the solid waste in a designated and properly labeled container for chemical waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, before handling this compound.[1]
-
Ensure adequate ventilation in the work area to avoid inhalation of any dust.[1]
2. Containment of Spills:
-
In the event of a spill, carefully sweep up the solid material.[1]
-
Avoid generating dust during the cleanup process.
3. Collection of Waste:
-
Place the swept-up this compound into a suitable, clearly labeled container designated for chemical waste.[1]
-
Ensure the container is sealable to prevent accidental spillage or release.
4. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
The storage area should be clearly marked as a chemical waste accumulation point.
5. Final Disposal:
-
The disposal of the chemical waste must be conducted through an approved waste disposal plant or a licensed waste disposal company.
-
Always adhere to local, state, and federal regulations regarding chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tosyl-L-glutamic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Tosyl-L-glutamic acid.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is a white, solid powder.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves.[2][3] A chemical-resistant apron or lab coat is also recommended.[2] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used if dust or vapors are generated or if handling outside of a fume hood.[2][3] Under normal use conditions with adequate ventilation, it may not be required. | To protect against the inhalation of harmful dust or vapors.[2] |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[2]
-
Preparation :
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
-
Verify that the work area, preferably a certified chemical fume hood, is well-ventilated.[2]
-
Confirm availability of spill control materials, such as neutralizing absorbent powder.[4]
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area, ideally within a fume hood, to minimize inhalation exposure.[2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust.
-
When transferring the powder, use a scoop or spatula to avoid raising dust.
-
If diluting, always add the acid to the water slowly to prevent a potentially violent exothermic reaction.[2]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste" and the full chemical name, "this compound Waste."
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Procedure :
-
All chemical waste must be disposed of through a licensed hazardous waste disposal service.
-
Consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
